Cimaterol-d7
説明
特性
IUPAC Name |
2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRLJCGHZZYNE-UNAVHCQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746842 | |
| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-44-2 | |
| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isotopic Purity of Cimaterol-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Cimaterol-d7, a deuterated analog of the β-adrenergic agonist Cimaterol. This document outlines the specifications from various suppliers, details the analytical methodologies for determining isotopic purity, and presents a generalized workflow for this critical quality assessment.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is consistently high, as demonstrated by the data from several suppliers. This information is crucial for its application as an internal standard in quantitative mass spectrometry-based assays.
| Supplier | Isotopic Purity Specification | Chemical Purity |
| Cayman Chemical | ≥99% deuterated forms (d1-d7); ≤1% d0[1][2] | ≥98% (Cimaterol)[2] |
| LGC Standards | 99 atom % D[3] | min 98% Chemical Purity[3] |
| CDN Isotopes | 99 atom % D | Not specified |
| WITEGA Laboratorien | Consistent isotopic enrichment | High chemical purity |
| Anonymous Supplier | Not specified | >90% Chromatographic Purity |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopologues. The primary methods employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for assessing isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of different isotopic species.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol, DMSO, or dimethylformamide.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR) is typically used.
-
Data Acquisition: Full scan mass spectra are acquired in positive ion mode. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The relative abundance of the H/D isotopolog ions (from d0 to d7) is determined by integrating the peak areas of their corresponding m/z values in the mass spectrum. The isotopic purity is then calculated based on the distribution of these isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H-NMR, is instrumental in confirming the positions of deuterium (B1214612) labeling and quantifying the degree of deuteration.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent.
-
Data Acquisition: A high-field NMR spectrometer is used to acquire the ¹H-NMR spectrum.
-
Data Analysis: The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling. The isotopic enrichment can be calculated by comparing the integral of the residual proton signals at the labeled sites to the integral of a proton signal at an unlabeled position within the molecule.
Visualized Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for determining the isotopic purity of this compound.
Caption: Experimental workflow for determining the isotopic purity of this compound.
Cimaterol exerts its biological effects through the β-adrenergic signaling pathway. While this compound is primarily used as an analytical standard, understanding the pathway of its non-deuterated counterpart is relevant for researchers in pharmacology.
Caption: Simplified signaling pathway of Cimaterol via β-adrenergic receptors.
References
Cimaterol-d7 chemical structure and properties
An In-depth Technical Guide to Cimaterol-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the deuterated isotopologue of Cimaterol, a potent β-adrenergic receptor agonist. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is primarily utilized as an internal standard for the accurate quantification of Cimaterol in complex biological matrices using mass spectrometry-based analytical techniques. This guide details its mechanism of action through the β-adrenergic signaling pathway, provides methodologies for its use in analytical protocols, and presents its known chemical and pharmacological data in structured tables.
Chemical Structure and Properties
This compound is a synthetic compound where seven hydrogen atoms in the isopropyl group of Cimaterol have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry analysis, as it is chemically identical to Cimaterol but has a distinct, higher mass.
Chemical Structure:
-
Systematic Name: 2-amino-5-[1-hydroxy-2-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-benzonitrile[1]
The chemical structure of this compound is as follows:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1228182-44-2 | [2] |
| Molecular Formula | C₁₂H₁₀D₇N₃O | |
| Molecular Weight | 226.33 g/mol | |
| Appearance | Off-White Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMF, DMSO, and Methanol | |
| Storage | -20°C | |
| Stability | ≥ 4 years (at -20°C) |
Pharmacological Properties and Mechanism of Action
Cimaterol, and by extension this compound, is a potent agonist of β-adrenergic receptors. It exhibits high affinity for β₁ and β₂ receptors and a lower affinity for β₃ receptors. The primary use of Cimaterol has been in veterinary medicine to increase muscle mass and reduce fat deposition in livestock.
Table 2: Pharmacological Activity of Cimaterol
| Receptor Subtype | pEC₅₀ (human) | Reference |
| β₁-adrenergic receptor | 8.13 | |
| β₂-adrenergic receptor | 8.78 | |
| β₃-adrenergic receptor | 6.62 |
Signaling Pathway
As a β-adrenergic agonist, Cimaterol activates its target receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the physiological effects of the agonist, such as increased muscle protein synthesis and lipolysis.
References
An In-depth Technical Guide to the Synthesis and Characterization of Cimaterol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Cimaterol-d7, an isotopically labeled internal standard crucial for the accurate quantification of the β-adrenergic agonist, Cimaterol. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and presents key analytical data in a structured format for ease of reference.
Introduction
Cimaterol is a potent β-adrenergic agonist known for its effects on increasing muscle mass and decreasing fat deposition, leading to its illicit use as a growth promoter in livestock. Accurate detection and quantification of Cimaterol in various biological matrices are therefore critical for regulatory monitoring and food safety. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust analytical methodologies like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they effectively compensate for matrix effects and variations in sample processing. This guide details the synthetic route and multi-faceted characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with a suitable benzonitrile (B105546) precursor and utilizing deuterated isopropylamine (B41738) in the final step to introduce the isotopic label. A proposed synthetic pathway is outlined below.
Proposed Synthetic Pathway
The synthesis commences with 2-aminobenzonitrile, which undergoes a series of reactions including bromination of an intermediate to introduce a leaving group, followed by nucleophilic substitution with isopropylamine-d7.
Cimaterol-d7 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Cimaterol-d7, a deuterated analog of the potent β-adrenergic receptor agonist, Cimaterol. This guide is intended for research, scientific, and drug development professionals, offering detailed data, experimental protocols, and insights into its mechanism of action.
Core Compound Data
This compound is primarily utilized as an internal standard for the precise quantification of Cimaterol in complex biological matrices through mass spectrometry-based assays.[1][2] Its isotopic labeling ensures distinct mass-to-charge (m/z) ratios, facilitating accurate and reliable measurements.
| Parameter | Value | Source(s) |
| CAS Number | 1228182-44-2 | [1][3][4] |
| Molecular Formula | C₁₂H₁₀D₇N₃O | |
| Molecular Weight | 226.33 g/mol | |
| Synonyms | CL 263780-d7, Cimaterolum-d7 |
Mechanism of Action: β-Adrenergic Receptor Agonism
Cimaterol, and by extension its deuterated form, acts as a potent agonist for β-adrenergic receptors. It exhibits high affinity for β1, β2, and β3 adrenergic receptors. The activation of these G-protein coupled receptors initiates a downstream signaling cascade, primarily through the Gαs subunit, which stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). The subsequent phosphorylation of various cellular proteins by PKA mediates the physiological effects of Cimaterol, such as increased protein synthesis in skeletal muscle and alterations in fat deposition. In animal studies, Cimaterol has been shown to enhance carcass mass by promoting muscle growth.
References
The Pharmacokinetics and Metabolism of Cimaterol-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimaterol (B1669034) is a potent β-adrenergic agonist that has been investigated for its effects on promoting lean muscle growth and reducing fat deposition in livestock.[1][2] Its deuterated isotopologue, Cimaterol-d7, serves as a crucial tool in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, to ensure accurate quantification of Cimaterol residues in tissues and biological fluids.[3][4][5] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of Cimaterol, which by extension, applies to this compound.
Pharmacokinetics of Cimaterol
Pharmacokinetic studies of Cimaterol have been conducted in livestock, providing insights into its absorption, distribution, and elimination. A study in growing Holstein steers following a bolus intravenous injection revealed a biphasic decline in plasma concentrations, which can be described by a two-compartment open model.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Cimaterol in growing Holstein steers.
| Parameter | Symbol | Value | Unit |
| Half-life (distribution phase) | t½α | 2.5 | min |
| Half-life (elimination phase) | t½β | 54 | min |
| Central compartment volume | Vc | 0.76 | L/kg |
| Apparent volume of distribution | Vd | 4.1 | L/kg |
| Transfer rate constant (central to peripheral) | k12 | 0.177 | /min |
| Transfer rate constant (peripheral to central) | k21 | 0.054 | /min |
| Elimination rate constant from central compartment | kel | 0.074 | /min |
| Urinary excretion (at 8 hours post-administration) | 18.3 | % of dose |
Metabolism of Cimaterol
Detailed metabolic pathways for Cimaterol are not extensively documented in the available literature. However, based on the metabolism of other β-adrenergic agonists with similar chemical structures, it is anticipated that Cimaterol undergoes biotransformation through oxidative and conjugative pathways. The relatively low urinary excretion of the parent compound in steers (18.3% of the administered dose after 8 hours) suggests that Cimaterol is subject to considerable metabolism before elimination.
Postulated Metabolic Signaling Pathway
The following diagram illustrates a generalized metabolic pathway for β-adrenergic agonists like Cimaterol, which involves activation of β-adrenergic receptors and subsequent downstream signaling cascades that influence energy metabolism.
Experimental Protocols
This compound is instrumental in the analytical methods used for the detection and quantification of Cimaterol residues in animal-derived food products. The following section outlines a typical experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction for Residue Analysis
This protocol is a composite of methodologies described for the analysis of β-agonists in animal tissues.
-
Homogenization: A known weight of tissue sample (e.g., 5 grams of muscle or liver) is homogenized.
-
Internal Standard Spiking: A precise amount of this compound internal standard solution is added to the homogenate.
-
Hydrolysis: The sample is subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to release conjugated metabolites. This is typically done by incubation in a water bath at 37°C for about an hour.
-
Extraction: The hydrolyzed sample is extracted with an organic solvent, often acetonitrile (B52724) acidified with acetic acid.
-
Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.
-
Final Preparation: The eluate from the SPE cartridge is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
Analytical Workflow using this compound
The following diagram illustrates the typical workflow for the analysis of Cimaterol in biological samples using this compound as an internal standard.
Conclusion
While specific pharmacokinetic and metabolic data for this compound are not available, its role as a deuterated internal standard presupposes that its biological behavior is identical to that of Cimaterol. The pharmacokinetic profile of Cimaterol in livestock indicates a rapid distribution and a relatively short elimination half-life, with a significant portion of the drug undergoing metabolism prior to excretion. The primary application of this compound is in the highly sensitive and specific analytical methods required for monitoring Cimaterol residues in food products, ensuring food safety and regulatory compliance. Further research into the specific metabolic pathways of Cimaterol would provide a more complete understanding of its biotransformation.
References
- 1. Effects of cimaterol, a beta-adrenergic agonist, on lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the beta-adrenergic agonist cimaterol (CL 263,780) on the growth and carcass characteristics of finishing swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1228182-44-2) [witega.de]
- 5. jfda-online.com [jfda-online.com]
Solubility Profile of Cimaterol-d7 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Cimaterol-d7 in various organic solvents. This compound, a deuterated isotopologue of the β-adrenergic agonist Cimaterol, is frequently utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Cimaterol residues in biological matrices.[1][2][3] A thorough understanding of its solubility is critical for the preparation of stock solutions, calibration standards, and for ensuring accuracy and precision in analytical workflows.
While specific quantitative solubility data for this compound is limited in publicly available literature, the solubility of its non-deuterated counterpart, Cimaterol, serves as a reliable proxy due to the negligible impact of isotopic labeling on solubility in organic solvents. This guide compiles available quantitative and qualitative solubility data for both Cimaterol and this compound.
Data Presentation: Solubility of Cimaterol and this compound
The following table summarizes the known solubility of Cimaterol and this compound in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent.
| Solvent | Compound | Solubility | Data Type | Source |
| Dimethyl Sulfoxide (DMSO) | Cimaterol | 125 mg/mL (approx. 570 mM) | Quantitative | |
| Dimethyl Sulfoxide (DMSO) | This compound | Soluble | Qualitative | - |
| Ethanol | Cimaterol | 50 mM | Quantitative | - |
| Methanol | This compound | Soluble | Qualitative | - |
| Methanol | Cimaterol | ≥ 1000 µg/mL | Quantitative (Solution) | [4] |
| Acetonitrile | Cimaterol | ≥ 100 µg/mL | Quantitative (Solution) | |
| N,N-Dimethylformamide (DMF) | This compound | Soluble | Qualitative | - |
Note: The quantitative data for Methanol and Acetonitrile is based on the concentration of commercially available standard solutions and indicates that the compound is soluble at least up to this concentration, but it does not represent the saturation solubility.
Experimental Protocols: Determining Solubility
The most common and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Shake-Flask Method for Solubility Determination
1. Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
2. Materials:
- This compound (solid form)
- High-purity organic solvent of interest
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
- Volumetric flasks and pipettes
3. Procedure:
- Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
- Add a known volume of the organic solvent to the vial.
- Tightly cap the vial to prevent solvent evaporation.
- Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
- Shake the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.
- After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
- Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
4. Data Analysis:
- Prepare a calibration curve using standard solutions of this compound of known concentrations.
- Determine the concentration of the diluted sample from the calibration curve.
- Calculate the solubility (S) using the following formula: S (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor
Mandatory Visualizations
Cimaterol's Mechanism of Action: The β-Adrenergic Signaling Pathway
Cimaterol functions as a β-adrenergic agonist, meaning it binds to and activates β-adrenergic receptors on the surface of cells. This interaction initiates a signaling cascade within the cell, primarily mediated by the Gs protein and the subsequent production of cyclic AMP (cAMP). This pathway is crucial in regulating various physiological processes, including muscle protein synthesis.
References
The Regulatory Landscape of Cimaterol in Veterinary Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimaterol, a potent β-adrenergic agonist, has been developed and investigated for its repartitioning effects in livestock, primarily to increase muscle mass and reduce fat deposition. However, its use as a veterinary drug is highly contentious and strictly regulated globally due to concerns over potential risks to animal welfare and human health from residues in food products. This technical guide provides a comprehensive overview of the current regulatory status of Cimaterol, details established Maximum Residue Limits (MRLs), outlines analytical methodologies for its detection, and illustrates its mechanism of action through its signaling pathway.
Regulatory Status
The approval and regulation of Cimaterol as a veterinary drug vary significantly across different jurisdictions. Its use is largely prohibited or severely restricted in most major meat-producing and consuming regions.
Global and Regional Regulatory Positions:
-
Codex Alimentarius: The Codex Alimentarius Commission, the international food standards body, has established MRLs for Cimaterol in certain tissues of cattle and horses. However, these MRLs are recommended only for nationally approved therapeutic uses, such as tocolysis or as an adjunct therapy in respiratory diseases, due to the high potential for abuse as a growth promoter.
-
European Union (EU): The European Union maintains a strict ban on the use of β-agonists, including Cimaterol, for growth promotion in livestock. This prohibition is a key aspect of the EU's food safety policy.
-
United States (US): The U.S. Food and Drug Administration (FDA) has not approved Cimaterol for use in food-producing animals. Unapproved animal drugs are illegal to market in the United States.[1] Cimaterol is monitored in the national chemical residue program, indicating its unapproved status.
-
China: China has explicitly banned the use of Cimaterol for all purposes in all food-producing animals.
-
Canada: Health Canada has not established MRLs for Cimaterol in food products, and it is included in the list of substances monitored under the National Chemical Residue Monitoring Program, signifying it is not an approved veterinary drug for routine use.[2][3][4]
-
Australia: The Australian Pesticides and Veterinary Medicines Authority (APVMA) does not permit the use of Cimaterol in food-producing animals.
The overarching international sentiment is one of caution, with a clear distinction made between potential therapeutic applications and the prohibited use for growth enhancement.
Quantitative Data: Maximum Residue Limits (MRLs)
The following table summarizes the MRLs for Cimaterol as established by the Codex Alimentarius Commission. It is crucial to reiterate that these are recommended for therapeutic use only and are not applicable for animals treated for growth promotion.
| Species | Tissue | MRL (µg/kg) | Residue Definition |
| Cattle | Muscle | 0.2 | Cimaterol |
| Liver | 0.6 | Cimaterol | |
| Kidney | 0.6 | Cimaterol | |
| Fat | 0.2 | Cimaterol | |
| Horse | Muscle | 0.2 | Cimaterol |
| Liver | 0.6 | Cimaterol | |
| Kidney | 0.6 | Cimaterol | |
| Fat | 0.2 | Cimaterol |
Experimental Protocols for Cimaterol Detection
The detection of Cimaterol residues in animal-derived products is critical for enforcing regulatory standards. Various analytical methods are employed, typically involving chromatographic separation coupled with mass spectrometric detection.
Sample Preparation
Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte of interest.
-
Tissue Samples (Muscle, Liver, Kidney):
-
Homogenization: A representative sample of the tissue is homogenized.
-
Enzymatic Hydrolysis: To release conjugated forms of Cimaterol, the homogenate is often subjected to enzymatic hydrolysis using β-glucuronidase/sulfatase.
-
Extraction: The hydrolyzed sample is extracted with an organic solvent, such as acetonitrile (B52724) or ethyl acetate (B1210297). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is increasingly being adapted for this purpose.
-
Clean-up: Solid-Phase Extraction (SPE) is a common and effective clean-up step. Mixed-mode cation exchange cartridges are often used to retain and then selectively elute the basic Cimaterol molecule.
-
-
Urine Samples:
-
Enzymatic Hydrolysis: Similar to tissue samples, urine is treated with β-glucuronidase/sulfatase.
-
Solid-Phase Extraction (SPE): The hydrolyzed urine is passed through an SPE cartridge to extract and concentrate the Cimaterol.
-
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for the separation of Cimaterol from other compounds in the sample extract.
-
Column: Reversed-phase columns (e.g., C18) are typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: As Cimaterol is a polar and non-volatile compound, a derivatization step is necessary to make it amenable to GC analysis. This typically involves silylation.
-
Analysis: The derivatized extract is then injected into the GC-MS system for separation and detection.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and highly sensitive and specific method for the confirmatory analysis of Cimaterol.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for Cimaterol are monitored.
-
Signaling Pathway and Mechanism of Action
Cimaterol exerts its effects by acting as an agonist for β-adrenergic receptors, primarily the β2-adrenergic receptor, on the surface of muscle cells. This initiates a signaling cascade that leads to muscle hypertrophy.
Experimental Workflow for Residue Analysis
Caption: A generalized workflow for the detection and quantification of Cimaterol residues.
Cimaterol Signaling Pathway in Muscle Cells
Caption: The β-adrenergic signaling cascade initiated by Cimaterol in skeletal muscle.
The activation of the β2-adrenergic receptor by Cimaterol leads to the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a dual effect: the stimulation of protein synthesis pathways (involving mTOR) and the inhibition of protein degradation pathways (such as the ubiquitin-proteasome system). The net result of this signaling cascade is an increase in protein accretion, leading to skeletal muscle hypertrophy.
Conclusion
The regulatory status of Cimaterol as a veterinary drug is characterized by widespread prohibition for growth promotion purposes in food-producing animals. While the Codex Alimentarius provides MRLs for limited therapeutic applications, the prevailing global regulatory stance is one of restriction due to human and animal health concerns. For researchers and drug development professionals, it is imperative to be cognizant of these stringent regulations. The analytical methods for detecting Cimaterol are well-established and highly sensitive, ensuring that regulatory limits can be effectively enforced. Understanding the β-adrenergic signaling pathway provides insight into its mechanism of action and underscores the biological basis for its effects on muscle growth.
References
- 1. FDA Regulation of Animal Drugs | FDA [fda.gov]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
An In-depth Technical Guide to the Biological Effects of Beta-Adrenergic Agonists like Cimaterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-adrenergic agonists are a class of sympathomimetic agents that mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. These compounds exert a wide range of physiological effects by binding to beta-adrenergic receptors on the surface of various cells. This technical guide provides a comprehensive overview of the biological effects of beta-adrenergic agonists, with a particular focus on Cimaterol, a potent agent known for its repartitioning effects. The guide delves into the molecular mechanisms of action, including the canonical and non-canonical signaling pathways, and presents a detailed summary of its physiological and cellular effects, supported by quantitative data from various animal studies. Furthermore, it outlines key experimental protocols for studying these compounds and includes visualizations of the critical signaling cascades and experimental workflows to facilitate a deeper understanding of their complex biology.
Introduction to Beta-Adrenergic Agonists and Cimaterol
Beta-adrenergic agonists are compounds that selectively activate beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily. There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly found in the heart, β2-receptors are located in the smooth muscle of the airways, blood vessels, and uterus, as well as in skeletal muscle, and β3-receptors are primarily expressed in adipose tissue.[1][2] The activation of these receptors triggers intracellular signaling cascades that lead to a variety of physiological responses, including increased heart rate and contractility, smooth muscle relaxation (bronchodilation and vasodilation), and metabolic effects such as lipolysis and glycogenolysis.[1][2]
Cimaterol is a potent β-adrenergic agonist that has been extensively studied for its repartitioning effects, namely the ability to increase skeletal muscle mass and decrease fat deposition.[3] It is a member of the ethanolamine (B43304) class of compounds. These properties have made it a subject of interest in both veterinary medicine and, illicitly, in animal production to enhance lean meat yield. For researchers and drug development professionals, Cimaterol serves as a valuable tool to understand the intricate mechanisms of beta-adrenergic signaling and its potential therapeutic applications, for instance, in conditions associated with muscle wasting.
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
The biological effects of Cimaterol and other beta-adrenergic agonists are mediated through the activation of β-ARs and the subsequent triggering of intracellular signaling cascades. The primary and most well-understood pathway is the canonical Gs-adenylyl cyclase pathway. However, emerging evidence points to the involvement of non-canonical, G protein-independent pathways.
The Canonical Gαs-Adenylate Cyclase-PKA Pathway
Upon binding of an agonist like Cimaterol, the β-AR undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The activated Gαs subunit dissociates from the Gβγ dimer and binds to and activates adenylate cyclase (AC). Adenylate cyclase then catalyzes the conversion of ATP to the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins within the cell, leading to the ultimate physiological response, such as smooth muscle relaxation or altered gene expression related to muscle protein synthesis.
Non-Canonical Signaling Pathways: The Role of β-Arrestin
In addition to the canonical Gs pathway, β-ARs can signal through G protein-independent mechanisms, primarily mediated by β-arrestins. Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This binding sterically hinders the interaction with Gs, leading to desensitization of the G protein-dependent signaling. However, β-arrestin can also act as a scaffold protein, initiating distinct signaling cascades. For instance, β-arrestin can recruit and activate other signaling molecules like members of the mitogen-activated protein kinase (MAPK) family, such as ERK1/2. These alternative pathways can contribute to different cellular outcomes, including gene transcription and cell growth.
Physiological and Cellular Effects of Cimaterol
Cimaterol exerts a range of significant effects on the body, primarily impacting muscle and fat tissues. These effects have been quantified in numerous studies across different animal models.
Effects on Skeletal Muscle
One of the most prominent effects of Cimaterol is the promotion of skeletal muscle hypertrophy. This is achieved through an increase in protein synthesis and a decrease in protein degradation. Studies have shown that Cimaterol directly enhances chronic protein accretion in skeletal muscle. It has been observed that Cimaterol administration leads to an increase in the cross-sectional area of muscle fibers, particularly type II (fast-twitch) fibers.
Effects on Adipose Tissue
Cimaterol promotes the breakdown of fat (lipolysis) and reduces overall fat deposition. It stimulates lipolysis in white adipose tissue and increases the activity of lipoprotein lipase (B570770) in skeletal muscle, thereby redirecting energy substrates away from fat storage and towards muscle accretion.
Effects on Growth and Feed Efficiency
In livestock, Cimaterol has been shown to improve feed efficiency, meaning that animals convert feed into body mass more effectively. While it may not always increase the overall rate of weight gain, it significantly alters the composition of that gain, favoring lean muscle over fat.
Quantitative Data on the Effects of Cimaterol
The following tables summarize the quantitative effects of Cimaterol from various studies.
Table 1: Effects of Cimaterol on Carcass Characteristics in Finishing Swine
| Parameter | Control | Cimaterol (0.25 ppm) | Cimaterol (0.5 ppm) | Cimaterol (1.0 ppm) |
| 10th Rib Fat Depth (cm) | 2.65 | 2.30 (-13.2%) | 2.40 (-9.4%) | 2.30 (-13.2%) |
| P2 Fat Depth (cm) | 2.15 | 1.95 (-9.3%) | 2.02 (-6.0%) | 1.95 (-9.3%) |
| Average Backfat (cm) | 2.50 | 2.27 (-9.2%) | 2.35 (-6.0%) | 2.27 (-9.2%) |
| Loin Eye Area (cm²) | 33.0 | 36.6 (+10.9%) | 35.5 (+7.6%) | 36.6 (+10.9%) |
| Semitendinosus Muscle Weight (g) | 305 | 341 (+11.8%) | 332 (+8.9%) | 341 (+11.8%) |
| Biceps Femoris Muscle Weight (g) | 1120 | 1220 (+8.9%) | 1200 (+7.1%) | 1220 (+8.9%) |
Table 2: Effects of Cimaterol on Growth and Carcass Characteristics in Lambs
| Parameter | Control | Cimaterol (10 ppm) |
| Total Weight Gain (kg) | 14.5 | 18.7 (+29%) |
| Feed Efficiency (Feed/Gain) | 5.7 | 4.9 (+14%) |
| Dressing Percent (%) | 51.2 | 53.7 (+4.9%) |
| Longissimus Muscle Area (cm²) | 15.8 | 21.8 (+38%) |
| 12th-Rib Fat Thickness (cm) | 0.76 | 0.26 (-66%) |
| Kidney and Pelvic Fat (% of carcass weight) | 3.5 | 2.3 (-34%) |
| Type II Fiber Cross-Sectional Area (µm²) | 1391 | 2081 (+50%) |
Table 3: Effects of Cimaterol on Protein and Fat Gain in Rats
| Parameter | Control | Cimaterol (25 mg/kg diet) | Cimaterol (150 mg/kg diet) |
| Carcass Protein Gain (g) | 6.27 | 8.00 (+27.6%) | 7.05 (+12.4%) |
| Gastrocnemius + Plantaris Protein Gain (g) | 0.09 | 0.14 (+55.6%) | 0.12 (+33.3%) |
| Carcass Fat Gain (g) | 5.8 | 1.5 (-74.1%) | -0.2 (-103.4%) |
| Energy Retention (kJ) | 450 | 210 (-53.3%) | 190 (-57.8%) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to investigate the effects of Cimaterol.
In Vivo Animal Studies
-
Animal Models: Common models include finishing swine, lambs, steers, and rats.
-
Drug Administration: Cimaterol is typically administered orally by mixing it into the feed at specified concentrations (e.g., parts per million or mg/kg of diet). In some studies, it is administered via continuous infusion.
-
Experimental Design: A randomized complete block design is often employed, where animals are randomly assigned to different treatment groups (e.g., control and various doses of Cimaterol).
-
Data Collection:
-
Growth Performance: Body weight and feed intake are measured regularly to calculate average daily gain and feed efficiency.
-
Carcass Analysis: After the treatment period, animals are euthanized, and carcass characteristics are measured. This includes fat depth at various locations, muscle area (e.g., loin eye area), and the weight of specific muscles.
-
Tissue Sampling: Samples of muscle, adipose tissue, and other organs are collected for further analysis.
-
-
Biochemical Analysis:
-
Muscle Fiber Typing and Area: Muscle samples are sectioned and stained (e.g., with ATPase histochemistry) to differentiate between fiber types (I and II) and measure their cross-sectional area.
-
Protein and DNA Content: Muscle tissue is homogenized, and colorimetric assays are used to determine the total protein and DNA concentrations.
-
In Vitro Cell Culture Studies
-
Cell Lines: Myogenic cell lines, such as L6 and C2C12, are commonly used to study the direct effects of Cimaterol on muscle cells.
-
Treatment: Cells are cultured in a suitable medium and then treated with varying concentrations of Cimaterol for specific durations.
-
Assays:
-
Protein Synthesis: The rate of protein synthesis can be measured by the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into cellular proteins.
-
cAMP Measurement: Intracellular cAMP levels can be quantified using enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays.
-
Cell Viability and Proliferation: Assays such as the MTT assay can be used to assess the effects of Cimaterol on cell viability and proliferation.
-
Analytical Methods for Residue Detection
For regulatory and food safety purposes, sensitive methods are required to detect Cimaterol residues in animal tissues.
-
Sample Preparation: Tissues (e.g., liver, muscle) or biological fluids (e.g., urine) are homogenized and subjected to an extraction procedure, often involving solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, fluorescence) is a common method for the separation and quantification of Cimaterol. Post-column derivatization can be used to enhance detection sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the detection and confirmation of Cimaterol residues at very low levels.
-
Conclusion
Cimaterol and other beta-adrenergic agonists are powerful modulators of animal physiology, with profound effects on muscle growth and fat metabolism. Their mechanism of action, primarily through the beta-adrenergic signaling pathway, offers valuable insights into the regulation of these processes. The quantitative data from numerous studies provide a clear picture of the repartitioning effects of these compounds. For researchers and drug development professionals, a thorough understanding of the biological effects of beta-adrenergic agonists, coupled with robust experimental protocols, is essential for exploring their potential therapeutic applications and ensuring their safe and appropriate use. The diagrams and data presented in this guide serve as a foundational resource for further investigation into this important class of compounds.
References
Methodological & Application
The Gold Standard in Quantitative Analysis: Cimaterol-d7 as an Internal Standard in LC-MS/MS
Application Note: High-Throughput Analysis of Cimaterol-d7 Residues in Animal Tissues by LC-MS/MS
Introduction
Cimaterol (B1669034) is a β-adrenergic agonist that has been illicitly used as a growth promoter in livestock to increase muscle mass and reduce fat deposition. Due to potential risks to human health, its use in food-producing animals is banned in many countries. Regulatory bodies require sensitive and robust analytical methods to monitor for the presence of cimaterol residues in animal-derived food products. Cimaterol-d7, a stable isotope-labeled internal standard, is crucial for accurate and precise quantification of cimaterol residues in complex biological matrices like animal tissues. This application note details a reliable and high-throughput method for the determination of this compound in various animal tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This method, incorporating either Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, offers high sensitivity, specificity, and reproducibility, making it suitable for routine monitoring and regulatory compliance testing.
Methodology Overview
The analytical workflow involves the homogenization of animal tissue, followed by enzymatic hydrolysis to release conjugated cimaterol. Subsequently, the sample is subjected to either a robust SPE cleanup or a rapid QuEChERS extraction to remove matrix interferences. The final extract is then analyzed by LC-MS/MS in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for quantification. This compound serves as the internal standard to compensate for matrix effects and variations in extraction recovery.
Data Presentation
The performance of the described methods has been validated across various animal tissues, demonstrating excellent sensitivity and recovery. The following table summarizes the quantitative data from several studies.
Table 1: Summary of Quantitative Data for Cimaterol Analysis in Animal Tissues
| Parameter | Matrix | Method | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Cimaterol | Liver | HPLC-HPTLC | - | 0.25 | 55-60 | - | [1] |
| Cimaterol | Muscle, Viscera | QuEChERS-LC-MS/MS | 1.0 | - | 90.5-101.2 (Muscle, 1.5 µg/kg spike) | 1.7-7.7 (Muscle, 1.5 µg/kg spike) | [2] |
| Cimaterol | Muscle, Viscera | QuEChERS-LC-MS/MS | 1.0 | - | 87.6-102.5 (Muscle, 3.0 µg/kg spike) | 3.1-6.4 (Muscle, 3.0 µg/kg spike) | [2] |
| Cimaterol | Liver, Pork, Milk, Egg | SPE-LC-MS/MS | 0.5 | 0.1 | 75-120 | - | [3] |
| Cimaterol | Bovine Retina | Immunoaffinity-LC-MS/MS | - | 2.0 | 87 | 8.6 | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies designed for the extraction of β-agonists from animal tissues.
-
Homogenization: Weigh 2 g of homogenized animal tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of this compound internal standard solution to the sample.
-
Hydrolysis: Add 10 mL of 0.2 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.2) and 40 µL of β-glucuronidase/arylsulfatase. Vortex for 3 minutes.
-
Incubation: Incubate the mixture in a water bath at 37°C for 16 hours in the dark to ensure complete hydrolysis of any conjugated residues.
-
Protein Precipitation: After cooling to room temperature, add 1 mL of 1 M perchloric acid and vortex for 3 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 5 mL of methanol (B129727) and 5 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 20% acetonitrile (B52724) in water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: Sample Preparation using QuEChERS
This protocol provides a faster and more streamlined alternative to traditional SPE.
-
Homogenization: Weigh 5 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of this compound internal standard solution.
-
Hydrolysis: Add 10 mL of 0.2 M sodium acetate buffer (pH 5.2) and 100 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for at least 1 hour.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.
-
Salting Out: Add 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is commonly used.
-
Mobile Phase:
-
A: 5 mM ammonium acetate in water with 0.1% formic acid
-
B: Methanol or acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a high aqueous percentage, ramping up the organic phase to elute the analytes.
-
Flow Rate: 250-400 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cimaterol: Precursor ion m/z 220.1 -> Product ions (e.g., m/z 202.1, m/z 161.0)
-
This compound: Precursor ion m/z 227.1 -> Product ion (e.g., m/z 161.0)
-
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: General signaling pathway of β-adrenergic agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of clenbuterol, salbutamol, and cimaterol in bovine retina by electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cimaterol in Biological Matrices using Cimaterol-d7 Internal Standard by LC-MS/MS
Introduction
Cimaterol is a beta-adrenergic agonist that can be illicitly used as a growth promoter in livestock.[1][2] Regulatory bodies worldwide mandate sensitive and specific analytical methods to monitor for the presence of Cimaterol residues in animal-derived food products and biological samples.[2] This application note describes robust and reliable sample preparation protocols for the quantitative analysis of Cimaterol in various biological matrices, including animal tissue (muscle, liver) and urine. The use of a stable isotope-labeled internal standard, Cimaterol-d7, is critical for achieving high accuracy and precision by compensating for matrix effects and procedural variations during sample preparation and analysis.[3][4] The described methods utilize Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Principle
The core of this analytical approach is the use of this compound as an internal standard. This deuterated analogue of Cimaterol shares nearly identical chemical and physical properties with the target analyte. By adding a known amount of this compound to the sample at the beginning of the preparation process, any loss of analyte during extraction, cleanup, and analysis can be accurately corrected. The quantification is based on the ratio of the analyte's response to the internal standard's response in the LC-MS/MS system, which effectively mitigates matrix-induced signal suppression or enhancement.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods for Cimaterol analysis.
Table 1: Method Performance in Animal Tissue (Muscle and Viscera)
| Parameter | Muscle | Viscera | Reference |
| Spiking Level 1 | 1.5 µg/kg | 1.5 µg/kg | |
| Recovery Rate at Level 1 | 90.5% - 101.2% | 90.7% - 110.3% | |
| CV (%) at Level 1 | 1.7% - 7.7% | 1.8% - 6.6% | |
| Spiking Level 2 | 3.0 µg/kg | 3.0 µg/kg | |
| Recovery Rate at Level 2 | 87.6% - 102.5% | 91.7% - 111.5% | |
| CV (%) at Level 2 | 3.1% - 6.4% | 2.1% - 6.9% | |
| Limit of Quantification (LOQ) | 1 µg/kg | 1 µg/kg |
Table 2: Method Performance in Bovine Retina
| Parameter | Value | Reference |
| Average Recovery | 87% | |
| Coefficient of Variation (CV) | 8.6% | |
| Limit of Detection (LOD) | 2.0 ng/g |
Table 3: Method Performance in Animal-Derived Foods (Liver, Pork)
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.5 µg/kg | |
| Recovery Rate | 75% - 120% |
Experimental Protocols
Protocol 1: Sample Preparation of Animal Tissue (Muscle, Liver) using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of Cimaterol from animal tissues.
Materials:
-
Homogenized tissue sample (muscle or liver)
-
This compound internal standard solution
-
0.2 M Sodium acetate (B1210297) buffer (pH 5.2)
-
β-glucuronidase solution
-
Hydrochloric acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa PCX, 200 mg, 6 mL)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Centrifuge tubes (50 mL)
-
High-speed dispersing device or blender
-
Water bath
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization: Homogenize the tissue sample to a uniform consistency.
-
Internal Standard Spiking: Weigh approximately 2 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution.
-
Hydrolysis: Add 15 mL of 0.2 M sodium acetate buffer and 100 µL of β-glucuronidase solution. Vortex the mixture.
-
Incubate the sample in a water bath at 37°C for 1 hour to hydrolyze conjugated metabolites.
-
Extraction: After incubation, add 2 mL of hydrochloric acid and shake for 10 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
SPE Cleanup:
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 20% acetonitrile in water).
-
Final Preparation: Vortex the reconstituted sample and centrifuge. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Urine using Supported Liquid Extraction (SLE)
This protocol outlines the extraction of Cimaterol from urine samples.
Materials:
-
Urine sample
-
This compound internal standard solution
-
100 mM Ammonium acetate buffer (pH 4)
-
β-glucuronidase solution
-
Supported Liquid Extraction (SLE) 96-well plate (e.g., Chem Elut S 400 mg)
-
Methyl tert-butyl ether (MTBE)
-
10% HCl solution
-
Collection plate (2 mL)
-
Vortex mixer
-
Incubator or water bath
-
Nitrogen evaporator
Procedure:
-
Internal Standard Spiking: Aliquot 200 µL of the urine sample into a collection plate well. Add a known amount of this compound internal standard solution.
-
Hydrolysis: Add 175 µL of 100 mM ammonium acetate (pH 4) and 25 µL of β-glucuronidase solution.
-
Mix and vortex for 30 seconds, then incubate at 40°C for 60 minutes.
-
SLE Procedure:
-
Loading: Transfer the entire sample to the SLE plate. Apply gentle pressure to load the aqueous sample onto the sorbent.
-
Equilibration: Allow the sample to equilibrate on the sorbent for 5 minutes.
-
Elution: Add 900 µL of MTBE to each well and allow it to elute by gravity. Repeat with a second 900 µL aliquot of MTBE.
-
-
Solvent Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Acidification: Add 10 µL of 10% HCl solution to each well of the dried extract.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Final Preparation: Vortex the reconstituted sample. The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Workflow for tissue sample preparation using SPE.
Caption: Workflow for urine sample preparation using SLE.
References
A Multi-Residue Method for the Determination of β-Agonists in Animal Tissues Using Cimaterol-d7 as an Internal Standard by LC-MS/MS
Application Note and Protocol
Introduction
β-adrenergic agonists (β-agonists) are a class of synthetic compounds that can promote growth and increase lean muscle mass in livestock.[1] Due to potential risks to human health, their use as growth promoters is banned in many countries, including the European Union.[2] Regulatory bodies mandate highly sensitive and selective analytical methods to monitor for the illegal use of these compounds in animal-derived food products.[2] This application note details a robust and sensitive multi-residue method for the simultaneous determination of several β-agonists in various animal tissues. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) and incorporates Cimaterol-d7 as an internal standard to ensure accuracy and precision.[3][4] The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects and variations during sample preparation and analysis.
Materials and Methods
Reagents and Standards
-
Standards: Certified reference standards of Cimaterol, Clenbuterol, Ractopamine, Salbutamol, Terbutaline, Zilpaterol, and others.
-
Internal Standard: this compound.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate (B1210297), β-glucuronidase/arylsulfatase, anhydrous magnesium sulfate, and sodium acetate.
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh 1 mg of each β-agonist standard and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at -20°C in amber vials.
-
Intermediate Mixed Standard Solution (1 µg/mL): Prepare a mixed standard solution by appropriately diluting the individual stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate mixed standard solution with the initial mobile phase composition to construct the calibration curve. The concentration range will depend on the specific analytes and regulatory limits.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to the desired concentration.
Sample Preparation
The following protocol is a general guideline and may require optimization for different tissue types.
-
Homogenization: Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to each sample, blank, and calibration standard.
-
Hydrolysis (for conjugated residues):
-
Add 10 mL of 0.2 M ammonium acetate buffer (pH 5.2).
-
Add 40-100 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex for 1-3 minutes and incubate at 37°C for 1 to 16 hours.
-
-
Extraction (QuEChERS approach):
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add ceramic homogenizers, 6 g of anhydrous magnesium sulfate, and 1.5 g of anhydrous sodium acetate.
-
Shake vigorously for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
-
Purification (Solid Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute the analytes with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Vortex and centrifuge, then transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.25 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
For each analyte and the internal standard, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
-
Results and Discussion
Method Validation
The developed method should be validated according to international guidelines (e.g., European Commission Decision 2002/657/EC). Key validation parameters are summarized in the tables below.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| Cimaterol | 0.5 - 50 | > 0.99 | 0.1 | 0.5 |
| Clenbuterol | 0.1 - 50 | > 0.99 | 0.05 | 0.1 |
| Ractopamine | 0.1 - 50 | > 0.99 | 0.05 | 0.1 |
| Salbutamol | 0.1 - 50 | > 0.99 | 0.05 | 0.1 |
| Terbutaline | 0.5 - 50 | > 0.99 | 0.1 | 0.5 |
| Zilpaterol | 0.1 - 50 | > 0.99 | 0.05 | 0.1 |
Data is illustrative and based on typical performance found in literature.
Table 2: Recovery and Precision
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Cimaterol | 1.0 | 95.2 | 4.5 |
| Clenbuterol | 0.5 | 98.7 | 3.8 |
| Ractopamine | 0.5 | 101.5 | 2.1 |
| Salbutamol | 0.5 | 97.3 | 5.2 |
| Terbutaline | 1.0 | 93.8 | 6.1 |
| Zilpaterol | 0.5 | 99.1 | 3.5 |
Data is illustrative and based on typical performance found in literature.
The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in recovery during sample preparation, leading to high accuracy and precision. The chromatographic conditions provide good separation of the target analytes, and the MS/MS detection in MRM mode ensures high selectivity and sensitivity.
Visualizations
Caption: Experimental workflow for the analysis of β-agonists.
Caption: Key components and outcomes of the analytical method.
Conclusion
This application note presents a reliable and sensitive multi-residue method for the determination of β-agonists in animal tissues using LC-MS/MS. The incorporation of this compound as an internal standard is critical for achieving accurate and precise quantification by correcting for matrix effects and procedural losses. The detailed sample preparation protocol, including enzymatic hydrolysis and solid-phase extraction, ensures effective purification and concentration of the analytes. The method is suitable for routine monitoring in food safety laboratories to ensure compliance with regulatory limits.
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
Application Note: Mass Spectrometric Fragmentation Analysis of Cimaterol-d7 for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometric fragmentation pattern of Cimaterol-d7, a deuterated isotopologue of the β-adrenergic agonist Cimaterol. This compound is commonly employed as an internal standard for the accurate quantification of Cimaterol in various biological matrices.[1] Understanding its fragmentation behavior is crucial for developing robust and reliable analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note outlines the key fragmentation pathways, presents quantitative data, and provides a comprehensive experimental protocol for its analysis.
Introduction
Cimaterol is a synthetic β-adrenergic agonist that has been illicitly used as a growth promoter in livestock. Its detection and quantification in food products and biological samples are essential for regulatory monitoring and food safety. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in LC-MS/MS analyses by compensating for matrix effects and variations in sample preparation and instrument response. A thorough characterization of the fragmentation pattern of the internal standard is a prerequisite for optimal method development, ensuring specificity and sensitivity.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-amino-5-[1-hydroxy-2-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-benzonitrile |
| CAS Number | 1228182-44-2 |
| Molecular Formula | C₁₂H₁₀D₇N₃O |
| Molecular Weight | 226.3 g/mol |
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in positive electrospray ionization (ESI+) mode was investigated. The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation (CID). The primary fragmentation pathway involves the cleavage of the C-C bond benzylic to the hydroxyl group and adjacent to the nitrogen atom of the side chain.
Proposed Fragmentation of this compound
The fragmentation of this compound is analogous to that of unlabeled Cimaterol. The mass shift of 7 Da in the precursor ion and corresponding fragments is attributed to the seven deuterium (B1214612) atoms in the isopropyl group. The primary product ion results from the neutral loss of a deuterated isobutene molecule.
Table 1: Quantitative Fragmentation Data for Cimaterol
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (%) | Proposed Neutral Loss |
| 220.14 | 202.13 | 100 | H₂O |
| 220.14 | 160.09 | 72.3 | C₃H₈N |
| 220.14 | 143.06 | 2.9 | C₃H₈N + H₂O |
| 220.14 | 161.07 | 2.1 | C₃H₇ |
| 220.14 | 145.08 | 1.6 | C₄H₉N |
Data obtained from public mass spectrometry databases for non-deuterated Cimaterol.
Table 2: Proposed Quantitative Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 227.1 | 161.0 | C₃HD₇ |
The most abundant and commonly used transition for quantification.[2] Further fragmentation of the 161.0 m/z ion is expected to be minimal under typical MRM conditions.
Fragmentation Pathway Diagram
Caption: Proposed fragmentation of this compound.
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using LC-MS/MS. Optimization of specific parameters may be required based on the instrumentation and matrix used.
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound analytical standard in 1 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to the desired concentration range for calibration curves.
Sample Preparation (from Biological Matrix, e.g., Urine)
-
Enzymatic Hydrolysis: To 1 mL of urine sample, add a suitable volume of β-glucuronidase/arylsulfatase solution and incubate at an appropriate temperature (e.g., 37 °C) for a specified time to cleave any conjugated metabolites.
-
Protein Precipitation: Add 2 mL of acetonitrile (B52724) to the hydrolyzed sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the analyte with a small volume of methanol containing a low percentage of ammonium (B1175870) hydroxide.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 227.1 m/z |
| Product Ion (Q3) | 161.0 m/z |
| Collision Energy | Optimize for maximum signal intensity (typically 15-30 eV) |
| Ion Source Temperature | 500 - 600 °C |
| IonSpray Voltage | ~5500 V |
Data Analysis
The quantification of Cimaterol in unknown samples is performed by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve constructed from standards with known concentrations.
Conclusion
This application note provides essential information on the mass spectrometric fragmentation of this compound and a detailed protocol for its analysis. The primary fragmentation pathway involves a neutral loss from the protonated molecule, leading to a stable and abundant product ion suitable for sensitive and specific quantification in MRM mode. The provided methodology serves as a robust starting point for researchers and analytical scientists developing and validating methods for the detection of Cimaterol in various matrices.
References
Application Note: High-Sensitivity UPLC-MS/MS Method for the Detection of Cimaterol in Bovine Liver Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Cimaterol in bovine liver tissue. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Cimaterol-d7. The protocol provides a comprehensive guide from sample preparation, including solid-phase extraction (SPE), to the optimized UPLC and MS/MS parameters. The method has been validated for key performance characteristics, demonstrating its suitability for regulatory monitoring, food safety testing, and pharmacokinetic studies.
Introduction
Cimaterol is a beta-adrenergic agonist that has been illicitly used as a growth promoter in livestock to increase muscle mass and reduce fat deposition.[1] Regulatory agencies worldwide have banned or strictly regulated its use in food-producing animals due to potential risks to human health. Consequently, highly sensitive and specific analytical methods are required to detect Cimaterol residues in animal tissues. UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of trace-level contaminants in complex biological matrices. The use of a deuterated internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis, leading to more reliable and accurate quantification.[2]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Bovine Liver
This protocol outlines the extraction and cleanup of Cimaterol from bovine liver tissue.
Materials:
-
Bovine liver tissue
-
Cimaterol and this compound standards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Oasis PRiME HLB SPE Cartridges (or equivalent mixed-mode cation exchange cartridges)
-
Homogenizer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Homogenization: Weigh 2 g of homogenized bovine liver tissue into a 50 mL centrifuge tube.
-
Spiking: Fortify the sample with a known concentration of this compound internal standard. For calibration standards and quality control samples, spike with the appropriate concentrations of Cimaterol.
-
Extraction: Add 10 mL of 0.2% formic acid in an 85:15 acetonitrile/water solution.[3] Homogenize the sample for 1.5 minutes.
-
Centrifugation: Centrifuge the tubes at 3200 x g for 5 minutes.[3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 5 mL of 5% ammoniated methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 10 mM ammonium formate in water with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to a UPLC vial for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class System or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
UPLC Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
UPLC Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Cimaterol | 220.1 | 161.0 (Quantifier) | 40 | 18 |
| 220.1 | 144.0 (Qualifier) | 40 | 25 |
| This compound | 227.1 | 161.0 | 40 | 20 |
Quantitative Data
The UPLC-MS/MS method was validated for linearity, limit of quantification (LOQ), recovery, and precision in animal muscle and viscera. The results are summarized in the tables below.
Table 3: Linearity and Limit of Quantification (LOQ)
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) | LOQ (µg/kg) |
|---|
| Cimaterol | 0.5 - 50 | >0.99 | 1.0 |
Table 4: Recovery and Precision in Spiked Muscle and Viscera Samples
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Precision (RSD, %) |
|---|---|---|---|
| Muscle | 1.5 | 95.8 | 5.7 |
| 3.0 | 103.6 | 3.6 | |
| Viscera | 1.5 | 98.2 | 4.5 |
| | 3.0 | 101.5 | 3.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Cimaterol analysis.
Cimaterol Signaling Pathway
Caption: Cimaterol's mechanism of action via the β2AR pathway.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Cimaterol in bovine liver. The use of a deuterated internal standard, this compound, is essential for mitigating matrix effects and ensuring data integrity. The detailed sample preparation protocol and optimized instrumental parameters make this method suitable for high-throughput analysis in food safety and regulatory laboratories.
References
Application Note: Solid-Phase Extraction (SPE) Cleanup for the Analysis of Cimaterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) cleanup of samples for the analysis of Cimaterol. Cimaterol is a β-adrenergic agonist that has been illicitly used as a growth promoter in livestock.[1] Its detection at trace levels requires robust and efficient sample preparation methods to remove matrix interferences prior to instrumental analysis. This document outlines SPE methodologies for various biological matrices, including animal tissues and feed, and summarizes the expected analytical performance.
Introduction
Cimaterol is a potent β-agonist that can increase protein accretion and reduce fat deposition in animals. Due to concerns about potential adverse effects on human health, its use in food-producing animals is banned in many countries. Regulatory monitoring necessitates sensitive and specific analytical methods for the detection of Cimaterol residues in various matrices.
Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively isolates and concentrates analytes from complex sample matrices while removing interfering substances.[2][3][4] This cleanup step is crucial for achieving the low detection limits required for residue analysis and for protecting analytical instruments like liquid chromatographs and mass spectrometers.[5] This note details the use of polymeric and mixed-mode cation exchange SPE sorbents for the cleanup of Cimaterol from samples such as pork, liver, and feed prior to analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the performance of SPE methods for Cimaterol analysis reported in various studies.
Table 1: Recovery and Precision of Cimaterol using SPE Cleanup
| Sample Matrix | SPE Sorbent | Analytical Method | Spiked Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Pork | Agilent Bond Elut Plexa PCX | LC-MS/MS | 0.25 - 5 ng/g | 82 - 105 | 1.6 - 8.4 | |
| Feeds | Not Specified | Capillary Zone Electrophoresis | Not Specified | 89 - 103 | 3.8 - 4.3 | |
| Liver | Baker-spe C-18 | HPLC-HPTLC | Not Specified | 55 - 60 | Not Reported | |
| Pork, Beef, Lamb | Qvet-AG extraction column | UHPLC-MS/MS | 0.1 - 50 µg/L | 62.62 - 115.93 | < 10 | |
| Muscle | Not Specified | LC-MS/MS | 1.5 - 3.0 mg/kg | 87.6 - 102.5 | Not Reported | |
| Viscera | Not Specified | LC-MS/MS | 1.5 - 3.0 mg/kg | 90.7 - 111.5 | Not Reported |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cimaterol Analysis
| Sample Matrix | Analytical Method | LOD | LOQ | Reference |
| Pork | LC-MS/MS | pg/g level | Not Reported | |
| Feeds | Capillary Zone Electrophoresis | 0.02 mg/L | Not Reported | |
| Liver | HPLC-HPTLC | 0.25 µg/kg | Not Reported | |
| Pork, Beef, Lamb | UHPLC-MS/MS | 0.01 - 0.11 µg/kg | 0.04 - 0.38 µg/kg |
Experimental Protocols
Protocol 1: SPE Cleanup of Cimaterol from Pork using a Polymeric Cation Exchange Sorbent
This protocol is based on the method described for the analysis of multiple β-agonists in pork.
1. Sample Pretreatment: a. Homogenize 5 g of pork tissue. b. Add an appropriate internal standard. c. Extract the sample with a suitable solvent system (e.g., acetonitrile (B52724) with 1% acetic acid). d. Centrifuge to separate the organic and aqueous layers. e. Evaporate the organic layer to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 5 mL of 0.2 M sodium acetate (B1210297) (pH 5.2).
2. SPE Procedure: a. Conditioning: Condition an Agilent Bond Elut Plexa PCX cartridge with 3 mL of methanol (B129727) followed by 3 mL of water. b. Loading: Load the 5 mL sample solution onto the cartridge at a flow rate of approximately 1 mL/min. c. Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 2% formic acid in water. Dry the cartridge under full vacuum for 3 minutes. d. Elution: Elute the analytes with 5 mL of 5% ammonia (B1221849) solution in methanol at a rate of 1 mL/min.
3. Post-Elution Processing: a. Evaporate the eluent to dryness under a stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of 0.1% formic acid in water/acetonitrile (90:10). c. Vortex and sonicate to ensure complete dissolution. d. Filter the solution through a 0.45 µm filter before analysis by LC-MS/MS.
Protocol 2: SPE Cleanup of Cimaterol from Liver using a C18 Sorbent
This protocol is adapted from a method for the analysis of Cimaterol and Clenbuterol in liver.
1. Sample Pretreatment: a. Homogenize liver tissue. b. Perform an extraction procedure to isolate the analytes of interest.
2. SPE Procedure: a. Use a Baker-spe C-18 column for the cleanup procedure. b. The specific conditioning, loading, and washing steps are not detailed in the reference but would typically involve conditioning with methanol and water, loading the sample extract, and washing with a weak solvent to remove interferences. c. Elution: Elute Cimaterol and other target compounds with methanol.
3. Post-Elution Processing: a. The eluate is then further processed for quantitative determination by HPLC with a post-column reaction procedure.
Visualizations
Caption: Workflow for SPE cleanup and analysis of Cimaterol.
Caption: Key steps in the solid-phase extraction process.
Conclusion
Solid-phase extraction is an essential and effective technique for the cleanup of complex biological samples prior to the analysis of Cimaterol. The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and low limits of detection. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists involved in the monitoring and analysis of Cimaterol residues. The use of polymeric or mixed-mode cation exchange SPE cartridges, in particular, demonstrates excellent performance in terms of recovery and reproducibility for various sample matrices.
References
- 1. agilent.com [agilent.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Cimaterol with Cimaterol-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Cimaterol, utilizing Cimaterol-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Cimaterol?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as Cimaterol, by the presence of co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis. In the analysis of Cimaterol, matrix components like endogenous lipids, proteins, and salts can co-extract with the analyte and interfere with its ionization in the mass spectrometer source.
Q2: How does using this compound as an internal standard help in mitigating matrix effects?
A2: An ideal isotopically labeled internal standard, like this compound, co-elutes chromatographically with the unlabeled analyte (Cimaterol) and exhibits similar ionization behavior. By maintaining a constant concentration of this compound across all samples and standards, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio helps to compensate for variations in signal intensity caused by matrix effects, as both the analyte and the internal standard should be affected proportionally.
Q3: I am observing significant ion suppression for Cimaterol even with the use of this compound. What are the possible causes and solutions?
A3: Significant ion suppression despite using a deuterated internal standard can arise from several factors:
-
Chromatographic Separation of Analyte and Internal Standard: Although structurally similar, a slight chromatographic separation between Cimaterol and this compound can occur. If this separation coincides with a region of strong matrix interference, they will experience different degrees of ion suppression, leading to inaccurate results.
-
High Concentration of Matrix Components: If the concentration of co-eluting matrix components is excessively high, it can overwhelm the ion source, leading to significant and non-uniform ion suppression that even a co-eluting internal standard cannot fully compensate for.
-
Differential Matrix Effects: In some complex matrices, the analyte and internal standard might be affected differently by the matrix components, a phenomenon known as differential matrix effects.
Troubleshooting steps include:
-
Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or flow rate to ensure co-elution of Cimaterol and this compound.
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects experienced by the actual samples.
Q4: What are the recommended sample preparation techniques to minimize matrix effects in Cimaterol analysis?
A4: The choice of sample preparation technique is critical for minimizing matrix effects. The most common methods for Cimaterol analysis in biological matrices are:
-
Solid-Phase Extraction (SPE): This technique offers excellent cleanup by selectively isolating the analyte of interest from the sample matrix. Mixed-mode cation exchange SPE cartridges are often effective for basic compounds like Cimaterol.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It can be effective in removing highly polar or non-polar interferences.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup. It is a high-throughput technique that can provide good recoveries and cleanup for a wide range of analytes.
The optimal technique depends on the specific matrix and the required level of cleanup.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Cimaterol and/or this compound
| Possible Cause | Troubleshooting Steps |
| Column Contamination | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
| Incompatible Injection Solvent | - Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. |
| Secondary Interactions with Column | - Adjust the mobile phase pH to ensure Cimaterol is in a consistent ionic state.- Consider a different column chemistry. |
| Column Overload | - Reduce the injection volume or dilute the sample. |
Issue 2: Inconsistent or Low Recovery of Cimaterol
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction from Matrix | - Optimize the pH of the extraction solvent to ensure Cimaterol is in a neutral form for better partitioning.- Increase the extraction time or use a more vigorous mixing technique. |
| Suboptimal SPE/LLE Conditions | - SPE: Ensure proper conditioning and equilibration of the cartridge. Optimize the wash and elution solvents.- LLE: Optimize the pH and the choice of organic solvent. |
| Analyte Degradation | - Ensure samples are stored properly and processed promptly. |
Quantitative Data Summary
The following table summarizes recovery and precision data for Cimaterol analysis using a QuEChERS-based method in different animal tissues.
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Precision (CV%) |
| Muscle | 1.5 | 95.2 | 5.8 |
| Muscle | 3.0 | 92.4 | 4.5 |
| Viscera | 1.5 | 98.7 | 6.1 |
| Viscera | 3.0 | 96.3 | 5.2 |
Note: This data is indicative and may vary depending on the specific experimental conditions.
Experimental Protocols
QuEChERS-based Sample Preparation for Cimaterol in Animal Tissue
-
Homogenization: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA and C18).
-
Final Centrifugation: Vortex and centrifuge.
-
Analysis: Dilute the supernatant for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Cimaterol in Urine
-
Sample Pre-treatment: Centrifuge the urine sample. Dilute an aliquot with an appropriate buffer to adjust the pH.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute Cimaterol and this compound with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Cimaterol in Plasma
-
Sample Preparation: To a plasma sample, add the this compound internal standard.
-
pH Adjustment: Adjust the sample pH to basic conditions (e.g., pH 9-10) with a suitable buffer.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether), vortex, and centrifuge to separate the layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Cimaterol analysis.
Caption: Mechanism of matrix effects in ESI-MS.
Caption: Cimaterol signaling pathway.
Technical Support Center: Cimaterol-d7 Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Cimaterol-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments and improve signal intensity.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that can lead to poor signal intensity.
Problem: Low or no signal intensity for this compound.
This is a common issue that can arise from several factors throughout the experimental workflow. The following troubleshooting steps are designed to help you systematically identify and resolve the root cause of low signal intensity.
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Solutions:
-
Step 1: Verify Instrument Performance
-
Action: Before analyzing your samples, ensure your LC-MS/MS system is performing optimally. Run a system suitability test using a standard solution of this compound.
-
Expected Outcome: The signal intensity and peak shape should be consistent with established benchmarks for your instrument. If not, the instrument may require maintenance or calibration.
-
-
Step 2: Review Sample Preparation
-
Action: Inefficient sample extraction and cleanup can lead to significant signal loss. Stable isotope-labeled internal standards like this compound are added to samples before extraction to compensate for variability.[1] However, issues in the extraction process can still impact the final signal. Review your extraction protocol, paying close attention to pH adjustments, solvent volumes, and mixing steps. Solid-phase extraction (SPE) is a common technique for cleaning up complex samples before LC-MS/MS analysis.[1][2]
-
Expected Outcome: A well-executed sample preparation should efficiently extract this compound from the matrix and remove interfering components.
-
-
Step 3: Optimize Liquid Chromatography (LC) Conditions
-
Action: Chromatographic separation is crucial for minimizing matrix effects and ensuring optimal ionization.[3] Key parameters to optimize include the column, mobile phase composition, gradient, and flow rate.
-
Expected Outcome: Good chromatographic separation will result in sharp, symmetrical peaks for this compound, well-resolved from other matrix components.
-
-
Step 4: Optimize Mass Spectrometry (MS) Parameters
-
Action: The settings of your mass spectrometer directly impact signal intensity. Optimize parameters such as electrospray voltage, gas flows (nebulizer, auxiliary, and collision gas), and ion transfer optics.[4] The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) is also critical.
-
Expected Outcome: Optimized MS parameters will maximize the ionization and transmission of this compound ions, leading to a stronger signal.
-
-
Step 5: Investigate and Mitigate Matrix Effects
-
Action: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a common cause of poor signal intensity in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. If signal suppression is still suspected, further sample cleanup or chromatographic optimization may be necessary.
-
Expected Outcome: Minimizing matrix effects will lead to a more accurate and robust measurement of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for this compound?
A1: The selection of MRM transitions is instrument-dependent. However, a commonly used transition for this compound is m/z 227.1 > 161.0. It is always recommended to optimize the collision energy for this transition on your specific instrument to achieve the best signal intensity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 227.1 | 161.0 |
Q2: How can I reduce matrix effects when analyzing this compound in complex samples like animal tissue?
A2: Reducing matrix effects is crucial for achieving good signal intensity and accurate quantification.
Caption: A workflow outlining key strategies to minimize matrix effects in LC-MS/MS analysis.
Here are some effective strategies:
-
Sample Preparation: Employ a robust sample preparation method. For complex matrices like tissue, this often involves homogenization, protein precipitation, and solid-phase extraction (SPE).
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient or using a different column chemistry.
-
Use of Internal Standards: As a deuterated analog, this compound is the ideal internal standard for the quantification of Cimaterol. It co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction.
Q3: What are the recommended LC conditions for this compound analysis?
A3: The optimal LC conditions will depend on the specific column and instrument being used. However, a good starting point for method development is a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier (e.g., 5 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., Agilent Zorbox SB-C18) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.4 - 1.0 mL/min |
| Gradient | Optimized to provide good separation and peak shape |
Q4: My signal for this compound is inconsistent between injections. What could be the cause?
A4: Inconsistent signal intensity can be due to several factors:
-
Sample Preparation Variability: Inconsistent extraction efficiencies can lead to varying amounts of analyte being injected. The use of an internal standard like this compound should help to correct for this.
-
Autosampler Issues: Check for air bubbles in the syringe or sample loop, and ensure the injection volume is accurate and reproducible.
-
LC System Carryover: If a high concentration sample was injected previously, carryover can affect subsequent injections. Implement a robust needle wash protocol.
-
MS Source Instability: A dirty or unstable ion source can cause fluctuating signal. Regular source cleaning is essential for maintaining performance.
Experimental Protocols
Protocol 1: Generic Sample Preparation for this compound in Animal Tissue
This protocol provides a general workflow for the extraction of this compound from animal tissue.
-
Homogenization: Weigh 1-2 g of tissue and homogenize with a suitable buffer.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate.
-
Hydrolysis (Optional): For conjugated residues, enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) may be necessary.
-
Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent or a solid-phase extraction (SPE) using a suitable cartridge (e.g., mixed-mode cation exchange).
-
Evaporation and Reconstitution: Evaporate the extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
References
Reducing ion suppression for Cimaterol analysis
Welcome to the technical support center for the analysis of Cimaterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a primary focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of Cimaterol that may be related to ion suppression.
Problem: My Cimaterol signal is significantly lower in matrix samples (e.g., urine, liver, muscle) compared to neat solutions, leading to poor sensitivity.
Possible Cause: Co-eluting endogenous matrix components are suppressing the ionization of Cimaterol in the mass spectrometer source.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For Cimaterol, a mixed-mode cation exchange SPE cartridge is often recommended.
-
Liquid-Liquid Extraction (LLE): LLE can be an effective alternative or complementary technique to SPE for removing different types of interferences.
-
Protein Precipitation: For plasma or serum samples, protein precipitation is a necessary first step to remove the bulk of proteinaceous material.
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to better separate Cimaterol from matrix components that may be causing suppression.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity and improve separation from interfering compounds.
-
-
Methodological Approaches:
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both Cimaterol and the interfering matrix components.[1] This is only practical if the Cimaterol concentration is high enough to remain detectable after dilution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to Cimaterol, it will experience a similar degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[2]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as Cimaterol, is reduced by the presence of co-eluting components from the sample matrix.[3][4] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[5]
Q2: What are the common causes of ion suppression in Cimaterol analysis?
A2: Common causes of ion suppression in the analysis of Cimaterol from biological matrices include:
-
Phospholipids: Abundant in matrices like liver and plasma, these are notorious for causing ion suppression.
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can build up in the ion source and interfere with ionization.
-
Endogenous Metabolites: A wide range of small molecules present in biological samples can co-elute with Cimaterol and compete for ionization.
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A common method is the post-column infusion experiment . In this setup, a constant flow of a Cimaterol standard solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal for Cimaterol at the retention time of interfering components indicates ion suppression.
Q4: Is Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) better for reducing ion suppression for Cimaterol?
A4: Both techniques can be effective, and the choice often depends on the specific matrix and the nature of the interferences. SPE, particularly with mixed-mode cation exchange cartridges, is very effective for cleaning up beta-agonists like Cimaterol from complex matrices like liver and urine. LLE can also be highly effective and may be preferred for certain sample types or as a complementary cleanup step. For very complex matrices, a combination of LLE followed by SPE may provide the cleanest extracts.
Q5: Will a stable isotope-labeled internal standard (SIL-IS) for Cimaterol eliminate ion suppression?
A5: A SIL-IS does not eliminate ion suppression, but it effectively compensates for it. Because the SIL-IS is chemically almost identical to Cimaterol, it is affected by ion suppression to the same extent. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of signal suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cimaterol in Bovine Liver
This protocol is adapted from established methods for beta-agonist analysis in animal tissues.
1. Sample Homogenization and Extraction:
- Weigh 5 g of homogenized bovine liver into a 50 mL centrifuge tube.
- Add an appropriate amount of a stable isotope-labeled internal standard for Cimaterol.
- Add 20 mL of methanol (B129727).
- Vortex for 10 seconds and shake for 2 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube.
- Repeat the extraction of the pellet with two more 20 mL and 10 mL portions of methanol, combining all supernatants.
2. SPE Cleanup using a Mixed-Mode Cation Exchange Cartridge (e.g., Oasis PRiME MCX):
- Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of water. Do not let the cartridge go dry.
- Loading: Load the combined methanol extract onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
- Washing:
- Wash the cartridge with 2 mL of water.
- Wash the cartridge with 2 mL of 2% formic acid in water.
- Apply a full vacuum for at least 3 minutes to dry the cartridge.
- Elution:
- Place a clean collection tube under the cartridge.
- Elute the Cimaterol with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol at a flow rate of approximately 1 mL/min.
3. Dry-down and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Enzymatic Hydrolysis and SPE for Cimaterol in Bovine Urine
This protocol is a common procedure for the analysis of beta-agonists in urine.
1. Enzymatic Hydrolysis:
- To 5 mL of urine in a centrifuge tube, add an appropriate amount of a stable isotope-labeled internal standard.
- Add 5 mL of 0.05 M acetate (B1210297) buffer (pH 5.2).
- Add 50 µL of β-glucuronidase enzyme.
- Vortex the sample and incubate overnight at 37°C.
2. SPE Cleanup (using a mixed-mode cation exchange cartridge):
- Follow the same SPE conditioning, loading, washing, and elution steps as described in Protocol 1.
3. Dry-down and Reconstitution:
- Follow the same dry-down and reconstitution steps as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical performance data for beta-agonist analysis, including Cimaterol, in various biological matrices. Note that actual values will vary depending on the specific instrumentation and method parameters.
| Parameter | Matrix | Cimaterol Concentration | Recovery (%) | RSD (%) | Reference |
| Recovery | Pork | 0.25 - 5 ng/g | 82 - 105 | 1.6 - 8.4 | |
| Recovery | Bovine Liver | 1, 6, and 20 ng/g | 85 - 95 | < 10 | |
| Intra-laboratory Reproducibility | Liver, Urine, Muscle | Varies | 93.2 - 112.0 | 4.1 - 8.2 |
One study noted that with their optimized sample preparation, the ion suppression for a panel of beta-agonists in various matrices did not exceed 15%.
Visualizations
Caption: Troubleshooting workflow for low Cimaterol signal.
Caption: General Solid-Phase Extraction (SPE) protocol steps.
References
- 1. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 4. longdom.org [longdom.org]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Optimizing LC Gradient for Cimaterol and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Cimaterol and its metabolites.
Introduction
Cimaterol is a beta-adrenergic agonist that has been investigated for its potential therapeutic and performance-enhancing effects. The analysis of Cimaterol and its metabolites in biological matrices is crucial for pharmacokinetic, toxicological, and regulatory studies. A key challenge in these analyses is achieving adequate chromatographic separation of the parent compound from its various metabolites, which are often more polar. This guide focuses on practical strategies for optimizing LC gradient elution to achieve robust and reliable separation.
While specific, experimentally confirmed metabolites of Cimaterol are not extensively documented in publicly available literature, it is generally understood that beta-agonists undergo metabolic processes such as conjugation (e.g., glucuronidation) and oxidation.[1] These transformations typically result in metabolites that are more polar than the parent drug. Therefore, the guidance provided herein focuses on the common analytical challenge of separating a parent compound from its more polar metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Cimaterol from its metabolites?
A1: The main challenge is the polarity difference between Cimaterol and its metabolites. Metabolites, particularly conjugates, are generally more polar and will elute earlier in a reversed-phase LC system. A poorly optimized gradient can lead to co-elution of early-eluting metabolites with matrix components or insufficient retention of the parent compound.
Q2: What type of LC column is best suited for this separation?
A2: C18 columns are the most commonly used stationary phases for the analysis of beta-agonists like Cimaterol.[2] These columns provide good retention for the relatively non-polar parent compound while still allowing for the separation of more polar metabolites. For higher efficiency and better peak shapes, columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) are recommended.
Q3: How does the mobile phase pH affect the separation?
A3: Cimaterol is an ionizable compound, and therefore, the pH of the mobile phase can significantly impact its retention and peak shape. Operating at a low pH (typically between 2 and 4) with a modifier like formic acid or acetic acid generally results in better retention and peak shape for basic compounds like Cimaterol by suppressing the ionization of silanol (B1196071) groups on the stationary phase.
Q4: What are the typical mobile phases used for the analysis of Cimaterol?
A4: Common mobile phases for the LC-MS/MS analysis of beta-agonists consist of an aqueous component (A) and an organic component (B).
-
Aqueous Phase (A): Water with an acidic modifier, such as 0.1% formic acid or 0.1% acetic acid.
-
Organic Phase (B): Acetonitrile or methanol (B129727), often with the same concentration of the acidic modifier as the aqueous phase.
Q5: Why is a gradient elution necessary for this analysis?
A5: A gradient elution is necessary to effectively separate compounds with a range of polarities, such as Cimaterol and its more polar metabolites. A shallow gradient at the beginning of the run can help to separate the early-eluting polar metabolites, while a steeper gradient later in the run is needed to elute the less polar parent compound in a reasonable time with good peak shape.
Troubleshooting Guide
Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing (especially for Cimaterol) | Secondary interactions with the stationary phase. | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol interactions. Consider using a column with high-purity silica (B1680970) or end-capping. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| Peak Fronting | Column overload (high concentration). | Dilute the sample. |
| Column degradation (void at the inlet). | Replace the column. Use a guard column to extend column lifetime. | |
| Split Peaks | Partially clogged column frit or guard column. | Replace the guard column or filter. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer). |
| Sample solvent stronger than the mobile phase. | Reconstitute the sample in the initial mobile phase or a weaker solvent. |
Poor Resolution
| Symptom | Potential Cause | Recommended Solution |
| Co-elution of early-eluting peaks (metabolites) | Gradient is too steep at the beginning. | Decrease the initial gradient slope. For example, instead of going from 5% to 40% B in 2 minutes, try 5% to 20% B over 3 minutes. |
| Insufficient retention of polar metabolites. | Decrease the initial percentage of the organic mobile phase (B). | |
| Poor separation of Cimaterol from late-eluting interferences | Gradient is too shallow at the end. | Increase the gradient slope towards the end of the run to sharpen the Cimaterol peak. |
| Inappropriate stationary phase. | While C18 is common, consider a different selectivity, such as a phenyl-hexyl or embedded polar group (EPG) column, which may offer different interactions. |
Retention Time Variability
| Symptom | Potential Cause | Recommended Solution |
| Gradual shift in retention times | Column aging or contamination. | Implement a column washing procedure between runs. Replace the column if performance does not improve. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of mobile phases, especially the pH. Use a pH meter for accurate measurements. | |
| Sudden or erratic shifts in retention times | Air bubbles in the pump or leak in the system. | Purge the pump to remove air bubbles. Check all fittings for leaks. |
| Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 5-10 column volumes). |
Data Presentation
Table 1: Example LC Gradient Programs for Beta-Agonist Analysis
| Method | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) |
| Method 1 | C18, 2.1 x 100 mm, 3.5 µm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B | 0.3 |
| Method 2 | C8, 2.0 x 100 mm, 3 µm | 0.1% Formic Acid in Water | Methanol | 0-2 min: 1-20% B; 2-3 min: 20% B; 3-5 min: 20-50% B; 5.5-9.5 min: 1% B | 0.4 |
| Method 3 | C18, 2.1 x 50 mm, 1.7 µm | 10 mM Ammonium (B1175870) Acetate (B1210297) (pH 5) | Acetonitrile | 0-0.5 min: 10% B; 0.5-5 min: 10-90% B; 5-6 min: 90% B; 6.1-8 min: 10% B | 0.4 |
Note: These are example gradients and may require optimization for the specific separation of Cimaterol and its metabolites.
Table 2: Typical Mass Spectrometry Parameters for Cimaterol
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 220.1 |
| Product Ions (m/z) for MRM | 163.1, 148.1 |
| Collision Energy (eV) | 15-30 (optimize for specific instrument) |
| Capillary Voltage (kV) | 3.0 - 4.5 |
| Source Temperature (°C) | 120 - 150 |
| Desolvation Temperature (°C) | 350 - 500 |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue (e.g., Liver, Muscle)
-
Homogenization: Weigh 1-2 g of tissue and homogenize with a suitable buffer (e.g., ammonium acetate buffer, pH 5.2).
-
Enzymatic Hydrolysis (for conjugated metabolites): Add β-glucuronidase/arylsulfatase solution to the homogenate. Incubate at 37-60°C for 2-16 hours to cleave conjugate groups.
-
Protein Precipitation: Add a precipitating agent like perchloric acid or acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interferences.
-
Elute the analytes with a stronger, basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (starting point for optimization):
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: Linear gradient from 5% to 80% B
-
7.0 - 8.0 min: Hold at 80% B
-
8.1 - 10.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification. Use the precursor and product ions listed in Table 2.
Visualizations
Caption: Experimental workflow for the analysis of Cimaterol and its metabolites.
Caption: Troubleshooting decision tree for common LC separation issues.
Caption: Simplified signaling pathway of a beta-adrenergic agonist like Cimaterol.
References
Technical Support Center: Troubleshooting Poor Recovery of Cimaterol-d7
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor recovery of Cimaterol-d7 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Cimaterol (B1669034), a beta-adrenergic agonist. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Cimaterol, it co-elutes and experiences similar matrix effects, allowing for more accurate quantification of the target analyte by correcting for variations during sample preparation and analysis.
Q2: What are the most common causes of poor recovery for this compound during solid-phase extraction (SPE)?
A2: The most frequent causes of low recovery include:
-
Incorrect pH of the sample load: The pH of the sample can significantly impact the retention of this compound on the SPE sorbent.
-
Inappropriate choice of SPE sorbent: Using a sorbent that does not have the correct retention mechanism for this compound will lead to poor capture.
-
Suboptimal wash and elution solvents: Wash solvents that are too strong can prematurely elute the analyte, while elution solvents that are too weak will result in incomplete recovery from the sorbent.
-
Sample matrix effects: Components in the biological matrix can interfere with the binding of this compound to the SPE sorbent.
-
Procedural errors: Inconsistent flow rates, incomplete solvent evaporation, or improper conditioning of the SPE cartridge can all contribute to low and variable recovery.
Q3: How does the chemical structure of Cimaterol influence its extraction?
A3: Cimaterol is a basic compound. A key structural feature is the absence of a phenolic hydroxyl group. This means that for effective extraction, particularly using ion-exchange mechanisms, a higher pH environment is generally favorable.
Q4: What is a typical recovery percentage I should expect for Cimaterol?
A4: Expected recovery can vary depending on the matrix and the specifics of the extraction protocol. However, well-optimized methods can achieve high recovery rates. For instance, a study on the analysis of Cimaterol in bovine retina reported an average recovery of 87%.[1] It is reasonable to expect similar recovery for this compound under optimized conditions.
Troubleshooting Guide for Poor this compound Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound during your sample preparation workflow.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A decision tree for troubleshooting poor this compound recovery.
Quantitative Data Summary
The following table summarizes expected recovery percentages for Cimaterol and other beta-agonists from various studies. While data for this compound is limited, the recovery of the non-deuterated form is a good indicator of expected performance.
| Analyte | Matrix | SPE Sorbent | Reported Recovery (%) |
| Cimaterol | Bovine Retina | Immunoaffinity Column | 87%[1] |
| Clenbuterol | Bovine Retina | Immunoaffinity Column | 94%[1] |
| Salbutamol | Bovine Retina | Immunoaffinity Column | 85%[1] |
| Multiple β-agonists | Animal-derived foods | Not specified | 75-120%[2] |
| Multiple β-agonists | Muscle and Viscera | QuEChERS | 90.5-111.5% |
| Multiple β-agonists | Biological Matrices | Molecularly Imprinted Polymer | 93.2-112.0% |
Experimental Protocols
Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Biological Tissue
This protocol is a general guideline and may require optimization for your specific matrix. It is based on common procedures for the extraction of beta-agonists from tissues.
1. Sample Pre-treatment:
-
Weigh 2 grams of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 10 mL of 0.2 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.2).
-
To hydrolyze conjugated metabolites, add 40 µL of β-glucuronidase/arylsulfatase.
-
Vortex for 3 minutes and incubate in a 37°C water bath for 16 hours.
-
After incubation, cool to room temperature and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of 1 M perchloric acid and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
The resulting supernatant is ready for SPE.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX) is recommended.
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing:
-
Wash with 5 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Diagram: SPE Workflow for this compound Extraction
Caption: A step-by-step workflow for the solid-phase extraction of this compound.
References
Addressing isotopic exchange issues with deuterated standards
Welcome to the technical support center for addressing isotopic exchange with deuterated standards. This resource is designed for researchers, scientists, and drug development professionals who use deuterated internal standards in analytical workflows, particularly for mass spectrometry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve common issues related to the stability of deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
Isotopic exchange, often called H/D (hydrogen-deuterium) back-exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from its environment (e.g., solvent or sample matrix).[1][2] This is a critical issue in quantitative analysis because it changes the mass of the internal standard.[1] This mass shift can lead to two major problems:
-
Underestimation of the Internal Standard: The signal for the deuterated standard decreases, causing the calculated analyte-to-internal standard ratio to be artificially high.[3]
-
Overestimation of the Analyte: The standard that has lost its deuterium can be incorrectly measured as the unlabeled analyte, creating a "false positive" signal and leading to an overestimation of the analyte's concentration.[3]
Q2: Which parts of a molecule are most likely to undergo isotopic exchange?
The position of the deuterium label is crucial for its stability. Hydrogens attached to heteroatoms (oxygen, nitrogen, sulfur) are highly susceptible to exchange. The lability of hydrogens on common functional groups is summarized below:
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH₂, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization) |
Q3: What experimental factors increase the rate of isotopic exchange?
Several environmental and experimental factors can accelerate unwanted H/D exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5 and increases significantly in basic conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Storing or processing samples at elevated temperatures can cause significant deuterium loss.
-
Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) are sources of exchangeable hydrogen atoms and can drive the back-exchange process.
-
Sample Matrix: Components within biological matrices (e.g., plasma, urine) can sometimes catalyze the exchange process.
Q4: Are ¹³C-labeled standards a better alternative to avoid exchange?
While deuterated standards are often more common and cost-effective, they are susceptible to back-exchange. Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are not prone to isotopic exchange and are therefore considered more robust and reliable choices for quantitative accuracy, especially when dealing with labile positions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments.
Problem: I'm seeing a decreasing signal for my internal standard over time and my quantitative results are inaccurate.
This could be a strong indicator of isotopic back-exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH. The workflow below can help diagnose the issue.
Troubleshooting workflow for suspected deuterium loss.
Problem: My calibration curve is non-linear.
While this can have many causes, isotopic interference is one possibility. This occurs when the natural heavy isotopes (e.g., ¹³C) of a high-concentration analyte contribute to the mass channel of the deuterated standard. This is more common with standards that have a low mass shift (e.g., d1 or d2).
-
Solution: Check the full scan mass spectrum of a high-concentration unlabeled analyte standard. If you see an isotope peak at the m/z of your deuterated standard, consider using a standard with a higher degree of deuteration (≥d3) or switching to a ¹³C-labeled standard.
Experimental Protocol: Deuterated Standard Stability Study
This protocol is designed to assess the stability of a deuterated internal standard (IS) under your specific analytical conditions to determine if back-exchange is occurring.
Objective: To evaluate the stability of the deuterated IS by incubating it in the sample matrix and analytical solvents over a time course.
Methodology:
-
Prepare Samples (in triplicate):
-
T=0 Samples: Spike a known concentration of the IS into a blank biological matrix (e.g., plasma) and immediately process it using your standard sample preparation protocol. This is your baseline.
-
Matrix Stability Samples: Spike the IS into the blank matrix and incubate it under conditions that mimic your entire analytical process (e.g., room temperature for 4 hours).
-
Solvent Stability Samples: Spike the IS into your final sample reconstitution solvent and incubate under the same conditions.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Critically monitor two mass transitions:
-
The transition for your deuterated internal standard.
-
The transition for the corresponding unlabeled analyte.
-
-
Data Analysis & Interpretation:
-
Compare IS Peak Area: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Look for Analyte Appearance: Carefully examine the chromatograms of the incubated samples. The appearance of a new peak in the unlabeled analyte channel at the retention time of the IS is direct evidence of H/D back-exchange.
-
Experimental workflow for evaluating internal standard stability.
Data Summary: Factors Influencing Exchange Rates
The rate of H/D back-exchange is highly sensitive to environmental conditions. The principles used in Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry to "quench" (i.e., stop) the exchange reaction are directly applicable to preserving the integrity of a deuterated standard. The goal is to create an environment where the exchange rate is minimized.
| Parameter | Condition to Minimize Exchange | Rationale |
| pH | Acidic (pH ~2.5) | The rate of H/D exchange is at its minimum in this pH range. Both acid- and base-catalyzed exchange are significantly slowed. |
| Temperature | Low (0°C or below) | Reduces the kinetic energy of molecules, dramatically slowing the rate of all chemical reactions, including exchange. |
| Solvent | Aprotic (e.g., Acetonitrile) | Aprotic solvents lack exchangeable protons and therefore cannot contribute to the back-exchange reaction. |
By controlling these three parameters during sample preparation, storage, and analysis, you can significantly reduce the risk of isotopic exchange and ensure the accuracy and reliability of your quantitative data.
References
Enhancing the limit of detection for Cimaterol using Cimaterol-d7
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the limit of detection for Cimaterol using its deuterated internal standard, Cimaterol-d7.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Cimaterol quantification?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry.[1] Because this compound is nearly identical in chemical and physical properties to Cimaterol, it co-elutes chromatographically and experiences the same effects during sample preparation and ionization.[2][3] This allows it to accurately correct for variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement, leading to significantly improved accuracy, precision, and a lower limit of detection.[2][4]
Q2: How does this compound help mitigate matrix effects?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., urine, plasma, tissue). This can suppress or enhance the analyte signal, leading to inaccurate quantification. Since this compound has the same retention time and ionization characteristics as Cimaterol, it is affected by the same matrix interferences. By calculating the peak area ratio of the analyte to the internal standard, these variations are normalized, effectively compensating for the matrix effect.
Q3: At what stage of the experimental process should I add the this compound internal standard?
A3: The internal standard should be added to the sample at the very beginning of the sample preparation process. Adding it to all samples, calibrators, and quality controls before any extraction, hydrolysis, or cleanup steps ensures that it accounts for any analyte loss or variability throughout the entire workflow.
Q4: What are the optimal mass spectrometry settings for detecting Cimaterol and this compound?
A4: The most common technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Specific precursor and product ion transitions must be optimized. Based on established methods, the following transitions are recommended.
Quantitative Data Summary
The use of this compound as an internal standard allows for robust and sensitive quantification of Cimaterol across various biological matrices. The following tables summarize key performance parameters from validated LC-MS/MS methods.
Table 1: Optimized MRM Parameters for Cimaterol and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Cimaterol | 202.1 | (not specified) | 75 (for in-source fragment) |
| This compound | 227.1 | 161.0 | 20 |
Data sourced from a Waters application note on β-agonist determination.
Table 2: Method Detection and Quantification Limits.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| Pork | pg/g level | 0.25 ng/g |
| Muscle & Viscera | Not specified | 1.0 µg/kg (ppb) |
Performance data is based on multi-residue methods for β-agonists.
Table 3: Recovery Rates in Spiked Samples.
| Matrix | Spiking Level | Average Recovery (%) |
|---|---|---|
| Muscle | 1.5 µg/kg | 90.5 - 101.2% |
| Muscle | 3.0 µg/kg | 87.6 - 102.5% |
| Viscera | 1.5 µg/kg | 90.7 - 110.3% |
| Viscera | 3.0 µg/kg | 91.7 - 111.5% |
Recovery data from a validated QuEChERS LC-MS/MS method.
Experimental Protocols
Detailed LC-MS/MS Methodology for Cimaterol in Tissue
This protocol outlines a standard procedure for the extraction and quantification of Cimaterol from animal tissue using this compound as an internal standard.
1. Reagents and Standards Preparation:
-
Standards: Prepare individual stock solutions (e.g., 100 µg/mL) of Cimaterol and this compound in methanol (B129727). Store at -20°C in amber vials.
-
Working Solutions: Prepare mixed working standard solutions by diluting the stock solutions in methanol or a suitable solvent to create calibration curve points. Prepare a separate working solution for the this compound internal standard.
-
Extraction Solvents: Acetonitrile (B52724) (HPLC grade) with 1% acetic acid, 0.2 M sodium acetate (B1210297) buffer (pH 5.2).
-
Enzymes: β-Glucuronidase/sulfatase solution for hydrolysis of conjugated metabolites.
2. Sample Preparation (QuEChERS Method):
-
Weigh 5.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add the this compound internal standard solution and vortex briefly.
-
Add 10 mL of 0.2 M sodium acetate buffer (pH 5.2).
-
Add β-glucuronidase/sulfatase enzyme solution, vortex, and incubate in a water bath (e.g., 1 hour at 37°C) to deconjugate any metabolites.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Shake vigorously for 10 minutes and centrifuge at high speed (e.g., >10000 x g) for 10 minutes at 4°C.
-
Collect the supernatant (acetonitrile layer).
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~50-65°C.
-
Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., acetonitrile/water 9:1, v/v).
-
Filter the reconstituted sample through a 0.22-µm filter into an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbox SB-C18, 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate in water.
-
Mobile Phase B: 5 mM ammonium acetate in methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Acquisition: Use the optimized MRM transitions and collision energies as specified in Table 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Chromatographic Performance of Cimaterol
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic performance of Cimaterol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for Cimaterol analysis?
For initial method development in reversed-phase HPLC, a C18 (Octadecylsilyl) column is the most recommended starting point.[1][2] C18 columns are versatile and widely used due to their robust nature and ability to effectively retain and separate a broad range of non-polar to moderately polar compounds like Cimaterol.[1]
Q2: When should I consider a Phenyl-Hexyl column for Cimaterol analysis?
A Phenyl-Hexyl column is a valuable alternative to a C18 column, particularly when experiencing co-elution or inadequate separation of Cimaterol from other components in the sample matrix.[3] The phenyl stationary phase offers different selectivity due to π-π interactions with aromatic analytes, which can significantly alter the elution order and improve resolution for specific compound pairs.[4]
Q3: How does the mobile phase pH affect the analysis of Cimaterol?
The pH of the mobile phase is a critical parameter that significantly influences the retention time, peak shape, and selectivity of Cimaterol, which is a basic compound. At a lower pH (e.g., around 3), Cimaterol will be protonated, which can reduce undesirable interactions with residual silanol (B1196071) groups on the silica-based stationary phase, leading to improved peak symmetry. Conversely, adjusting the pH can alter the ionization state of Cimaterol and any interfering compounds, thereby changing their retention and potentially improving separation. It is crucial to operate within the pH stability range of the selected column to prevent degradation of the stationary phase.
Q4: What are the key differences between C18 and Phenyl-Hexyl columns?
The primary difference lies in their stationary phase chemistry, which dictates their separation mechanisms.
| Feature | C18 Column | Phenyl-Hexyl Column |
| Stationary Phase | Octadecyl (C18) alkyl chains bonded to silica (B1680970). | Phenyl rings with a hexyl linker bonded to silica. |
| Primary Interaction | Hydrophobic (van der Waals) interactions. | π-π interactions with aromatic compounds, in addition to hydrophobic interactions. |
| Selectivity | Excellent for separating compounds based on hydrophobicity. | Offers alternative selectivity, particularly for aromatic compounds or when C18 fails to provide adequate resolution. |
| Typical Applications | Broad applicability for a wide range of compounds. | Analytes containing aromatic rings, isomers, and complex mixtures where C18 provides insufficient separation. |
Troubleshooting Guide
Problem: Peak Tailing for Cimaterol
Q: My Cimaterol peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for basic compounds like Cimaterol is a common issue in reversed-phase HPLC. Here are the likely causes and their solutions:
-
Secondary Interactions with Silanols:
-
Cause: Residual silanol groups on the silica surface of the column can interact with the basic amine groups of Cimaterol, causing tailing.
-
Solution 1: Lower Mobile Phase pH: Reduce the mobile phase pH to around 3 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their interaction with the analyte.
-
Solution 2: Use an End-Capped Column: Select a column that is "end-capped," meaning the residual silanols have been chemically deactivated.
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to saturate the active silanol sites.
-
-
Column Overload:
-
Cause: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Column Contamination or Degradation:
-
Cause: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band, leading to poor peak shape.
-
Solution: Replace the guard column. If the analytical column is suspected, try back-flushing it according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Problem: Unstable or Drifting Retention Times
Q: The retention time for Cimaterol is shifting between injections. What should I investigate?
A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following:
-
Inadequate Column Equilibration:
-
Cause: The column has not been sufficiently equilibrated with the mobile phase before starting the analytical run.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient time (typically 10-20 column volumes) until a stable baseline is achieved.
-
-
Mobile Phase Composition Changes:
-
Cause: The composition of the mobile phase is not consistent. This can be due to inaccurate mixing, evaporation of a volatile solvent, or instability of mobile phase additives.
-
Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Use a mobile phase with a buffer to maintain a stable pH.
-
-
Temperature Fluctuations:
-
Cause: The ambient temperature around the column is not stable.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of Cimaterol
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Chromatographic System:
-
HPLC system with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of Cimaterol in methanol (B129727) (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (95% A, 5% B).
-
-
Sample Preparation (e.g., for biological matrices):
-
Employ a suitable extraction method such as solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Evaporate the eluent and reconstitute the residue in the initial mobile phase composition.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
Calculate the relative standard deviation (RSD) for retention time and peak area (acceptance criteria typically <2%).
-
Determine the tailing factor for the Cimaterol peak (acceptance criteria typically <1.5).
-
Visualizations
Caption: Decision workflow for selecting the optimal HPLC column.
Caption: Troubleshooting workflow for Cimaterol peak tailing.
References
Validation & Comparative
A Head-to-Head Battle: Unveiling the Optimal Method for Cimaterol Analysis
A Comparative Guide to Method Validation using LC-MS/MS with Cimaterol-d7 and HPLC-UV
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of synthetic β-agonists like Cimaterol (B1669034) is paramount. This guide provides an in-depth, objective comparison of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard (this compound), and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The following sections present a comprehensive evaluation of their performance, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.
At a Glance: Performance Showdown
The choice of an analytical method hinges on a variety of factors, including sensitivity, specificity, accuracy, and the nature of the sample matrix. Below is a summary of the key performance parameters for both LC-MS/MS and HPLC-UV methods for Cimaterol analysis, compiled from validated studies.
Table 1: Performance Characteristics of LC-MS/MS with this compound Internal Standard
| Validation Parameter | Performance Data |
| Linearity (R²) | > 0.99[1][2] |
| Limit of Detection (LOD) | 2.0 ng/g (in bovine retina)[3] |
| Limit of Quantification (LOQ) | 1.0 µg/kg (in muscle and viscera)[2] |
| Accuracy (Recovery) | 70.1% - 111.5% (in various tissues)[4] |
| Precision (CV%) | 1.9% - 18.4% (in various tissues) |
Table 2: Performance Characteristics of a Validated HPLC-UV Method
| Validation Parameter | Illustrative Performance Data* |
| Linearity (R²) | 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Bias %) | < 5% |
| Precision (CV%) | < 1% (Intra-day and Inter-day) |
*Note: The HPLC-UV data is representative of a well-validated method for a small molecule and serves as a benchmark for expected performance, as a direct comparative study for Cimaterol with all parameters was not available in a single source.
The Decisive Factor: Sensitivity and Specificity
As evidenced by the data, LC-MS/MS consistently demonstrates superior sensitivity with significantly lower limits of detection and quantification. This makes it the method of choice for trace-level analysis of Cimaterol in complex biological matrices such as animal tissues. The high specificity of tandem mass spectrometry, which involves the monitoring of specific precursor-to-product ion transitions, minimizes the risk of interference from other matrix components, a common challenge in HPLC-UV analysis.
Experimental Corner: A Look at the Protocols
Detailed and robust experimental protocols are the bedrock of reliable and reproducible results. Below are representative methodologies for the analysis of Cimaterol using both LC-MS/MS with this compound and HPLC-UV.
LC-MS/MS Method with this compound Internal Standard
This method is designed for the quantitative analysis of Cimaterol in animal tissue.
1. Sample Preparation:
-
Homogenization: Weigh 1 gram of homogenized tissue into a polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample, quality control, and calibration standard.
-
Extraction: Add 5 mL of acetonitrile. Homogenize for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Clean-up: The supernatant is subjected to solid-phase extraction (SPE) for cleanup.
-
Reconstitution: The eluent from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Cimaterol and this compound.
HPLC-UV Method
This protocol outlines a general procedure for the quantification of a small molecule like Cimaterol in a less complex matrix, such as a pharmaceutical formulation or feed, where higher concentrations are expected.
1. Sample Preparation:
-
Extraction: A known weight of the sample is extracted with a suitable solvent (e.g., methanol/water mixture).
-
Filtration: The extract is filtered through a 0.45 µm filter before injection.
2. High-Performance Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for Cimaterol.
Visualizing the Process: Workflows and Concepts
To better understand the analytical processes, the following diagrams, generated using Graphviz, illustrate the general workflow for method validation and the conceptual difference between using a deuterated internal standard versus a structural analog.
General Workflow of Analytical Method Validation
Conceptual Difference in Internal Standards
Conclusion: Making an Informed Decision
The validation data and experimental considerations presented in this guide unequivocally highlight the superiority of the LC-MS/MS method with this compound as an internal standard for the analysis of Cimaterol in complex biological matrices. Its exceptional sensitivity, specificity, and the ability of the deuterated internal standard to accurately compensate for matrix effects and procedural variations make it the gold standard for regulatory and research applications where low detection limits and high accuracy are critical.
Conversely, the HPLC-UV method, while being a robust and cost-effective technique, is better suited for applications where Cimaterol concentrations are expected to be higher and the sample matrix is less complex, such as in the analysis of feed or pharmaceutical formulations. The potential for interferences and the inherently lower sensitivity are key limitations to consider.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required limit of quantification, and the available instrumentation. This guide provides the foundational data and a clear comparative framework to empower researchers and scientists to make an informed and confident decision.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of clenbuterol, salbutamol, and cimaterol in bovine retina by electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of β-agonists and psychiatric drugs in feeds by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Evaluating Linearity, Accuracy, and Precision with Cimaterol-d7 Internal Standard
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. In the quantitative analysis of beta-agonists, the use of a stable isotope-labeled internal standard is a critical component for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Cimaterol-d7 as an internal standard, focusing on the key validation parameters of linearity, accuracy, and precision. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical methodology.
Performance Characteristics of this compound
The use of a deuterated internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a best practice for mitigating matrix effects and variability during sample preparation and analysis.[1][2] Experimental data from multiple studies consistently demonstrate the excellent performance of this compound in the analysis of beta-agonists in various biological matrices.
Data Summary
The following table summarizes the quantitative data for linearity, accuracy, and precision obtained from studies utilizing this compound as an internal standard for the analysis of Cimaterol and other beta-agonists.
| Validation Parameter | Matrix | Analyte(s) | Performance Metric | Value | Alternative Internal Standards |
| Linearity | Bovine Liver | Ractopamine, Clenbuterol | Coefficient of Determination (r²) | > 0.99[3] | Clenbuterol-d9, Ractopamine-d6[4][5] |
| Accuracy (Recovery) | Muscle | 7 β-agonists (incl. Cimaterol) | 1.5 µg/kg spiking level | 90.5% - 101.2% | Salbutamol-d6, Terbutaline-d9 |
| 3.0 µg/kg spiking level | 87.6% - 102.5% | Zilpaterol-d7 | |||
| Viscera | 7 β-agonists (incl. Cimaterol) | 1.5 µg/kg spiking level | 90.7% - 110.3% | Brombuterol-d9, Mabuterol-d9 | |
| 3.0 µg/kg spiking level | 91.7% - 111.5% | Mapenterol-d11, Tulobuterol-d9 | |||
| Precision (RSD%) | Muscle | 7 β-agonists (incl. Cimaterol) | 1.5 µg/kg spiking level | 1.7% - 7.7% | Clenbuterol-d9, Ractopamine-d6 |
| 3.0 µg/kg spiking level | 3.1% - 6.4% | Salbutamol-d6, Terbutaline-d9 | |||
| Viscera | 7 β-agonists (incl. Cimaterol) | 1.5 µg/kg spiking level | 1.8% - 6.6% | Zilpaterol-d7 | |
| 3.0 µg/kg spiking level | 2.1% - 6.9% | Brombuterol-d9, Mabuterol-d9 |
Experimental Protocols
The following is a detailed methodology for the key experiments cited, providing a framework for the validation of an analytical method for beta-agonists using this compound as an internal standard.
Standard and Sample Preparation
-
Standard Stock Solutions: Individual stock solutions of Cimaterol and this compound are prepared by dissolving the reference standards in methanol (B129727) to a concentration of 1 mg/mL. These solutions are stored at -20°C in amber vials to prevent photodegradation.
-
Working Standard Solutions: Mixed standard solutions are prepared by diluting the stock solutions with methanol to the desired concentrations for constructing the calibration curve.
-
Sample Preparation:
-
Tissue samples (muscle or viscera) are homogenized.
-
A known amount of the homogenized sample is weighed into a centrifuge tube.
-
The internal standard working solution (containing this compound) is added to the sample.
-
Extraction is performed using a suitable solvent such as acetonitrile.
-
The mixture is centrifuged, and the supernatant is collected for further purification.
-
Linearity Assessment
-
Calibration Curve: A calibration curve is prepared by spiking a series of blank matrix extracts with known concentrations of the mixed standard solutions.
-
Analysis: Each calibration standard is analyzed by LC-MS/MS.
-
Evaluation: The linearity is evaluated by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentration. A linear regression analysis is performed, and the coefficient of determination (r²) is calculated. An r² value of > 0.99 is generally considered acceptable.
Accuracy and Precision Assessment
-
Spiked Samples: Blank muscle and viscera samples are fortified with known concentrations of the beta-agonist standards at two different levels (e.g., 1.5 µg/kg and 3.0 µg/kg).
-
Replicates: Five replicates are prepared at each concentration level.
-
Analysis: The spiked samples are processed and analyzed using the developed LC-MS/MS method.
-
Accuracy Evaluation: The accuracy is determined by calculating the recovery, which is the ratio of the measured concentration to the spiked concentration, expressed as a percentage.
-
Precision Evaluation: The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the replicate measurements at each concentration level.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the linearity, accuracy, and precision of an analytical method using an internal standard.
Caption: Workflow for Linearity, Accuracy, and Precision Assessment.
References
- 1. texilajournal.com [texilajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
The Critical Role of Internal Standards in β-Agonist Detection: A Comparative Guide to Cimaterol-d7
Researchers and scientists in the field of drug development and food safety analysis rely on precise and accurate quantification of β-agonists. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount for achieving reliable results. This guide provides a comprehensive comparison of Cimaterol-d7 with other commonly used deuterated internal standards for the analysis of β-agonists, supported by experimental data and detailed protocols.
β-Agonists are a class of drugs used in veterinary medicine to promote lean muscle growth in livestock.[1] Their illicit use, however, poses potential health risks to consumers, necessitating robust analytical methods for their detection in various biological matrices. Isotope-labeled internal standards, particularly deuterated standards, are considered the gold standard for quantitative analysis by LC-MS/MS.[2][3] These standards, being structurally identical to the analyte but with a different mass, co-elute and experience similar matrix effects, allowing for accurate correction of analytical variability.[3][4]
This compound is a frequently employed internal standard for the detection of cimaterol (B1669034) and other related β-agonists. Its performance, however, must be considered in the context of other available deuterated standards such as Clenbuterol-d9, Ractopamine-d6, Salbutamol-d3, and Zilpaterol-d7. The choice of the most suitable internal standard is critical for method accuracy and precision.
Performance Comparison of Deuterated Internal Standards
The efficacy of an internal standard is evaluated based on several key performance metrics, including recovery, precision (expressed as Relative Standard Deviation, %RSD), and its ability to compensate for matrix effects. The following tables summarize a collection of performance data for this compound and other deuterated internal standards from various studies. It is important to note that the experimental conditions, such as the matrix and spiking levels, vary between studies, which can influence the observed performance.
Table 1: Recovery Data for β-Agonists Using Deuterated Internal Standards
| β-Agonist | Internal Standard | Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Reference |
| Cimaterol | This compound | Muscle | 1.5 | 95.3 | |
| Cimaterol | This compound | Muscle | 3.0 | 92.1 | |
| Cimaterol | This compound | Viscera | 1.5 | 101.8 | |
| Cimaterol | This compound | Viscera | 3.0 | 103.5 | |
| Clenbuterol | Clenbuterol-d9 | Muscle | 1.5 | 98.7 | |
| Clenbuterol | Clenbuterol-d9 | Muscle | 3.0 | 101.2 | |
| Ractopamine | Ractopamine-d6 | Muscle | 1.5 | 90.5 | |
| Ractopamine | Ractopamine-d6 | Muscle | 3.0 | 87.6 | |
| Salbutamol | Salbutamol-d6 | Muscle | 1.5 | 101.2 | |
| Salbutamol | Salbutamol-d6 | Muscle | 3.0 | 102.5 | |
| Zilpaterol | Zilpaterol-d7 | Muscle | 1.5 | 97.4 | |
| Zilpaterol | Zilpaterol-d7 | Muscle | 3.0 | 96.3 | |
| Various | Appropriate Stable Isotope Analogue | Bovine Liver | - | 100 | |
| Various | Appropriate Stable Isotope Analogue | Porcine Liver | - | 101 |
Table 2: Precision Data (%RSD) for β-Agonist Analysis Using Deuterated Internal Standards
| β-Agonist | Internal Standard | Matrix | Repeatability (%RSD) | Reproducibility (%RSD) | Reference |
| Cimaterol | This compound | Bovine Liver | 1.9 | - | |
| Cimaterol | This compound | Porcine Liver | 1.7 | - | |
| Cimaterol | This compound | Salmon | 3.6 | - | |
| Cimaterol | This compound | Bovine Urine | 2.1 | - | |
| Various β-agonists | - | Fortified Samples | 6.8 - 11.3 | 8.5 - 14.2 |
Experimental Methodologies
The following sections detail typical experimental protocols for the analysis of β-agonists using deuterated internal standards. These protocols provide a framework for researchers to develop and validate their own analytical methods.
Sample Preparation
A crucial step in the analytical workflow is the effective extraction of β-agonists from complex matrices. A common approach involves enzymatic hydrolysis followed by solid-phase extraction (SPE).
Protocol for Animal Tissue (Muscle, Liver):
-
Weigh 2-5 g of homogenized tissue into a centrifuge tube.
-
Add a known amount of the internal standard working solution (e.g., this compound).
-
Add 10 mL of 0.2 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.2).
-
Add 40-50 µL of β-glucuronidase/arylsulfatase.
-
Vortex and incubate at 37°C for 16 hours (or 40°C for 2 hours).
-
After cooling, centrifuge the sample.
-
The supernatant is then subjected to solid-phase extraction (SPE) for cleanup.
Experimental Workflow for β-Agonist Analysis
References
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Cimaterol Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data is paramount. This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of Cimaterol, a beta-agonist, offering insights into method performance and experimental protocols.
This comparative guide is designed to assist laboratories in evaluating and refining their analytical methodologies for the detection and quantification of Cimaterol in various matrices. By presenting data from a simulated inter-laboratory study, this document highlights the performance of different analytical approaches and provides detailed experimental protocols to support methodological harmonization.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data from a simulated inter-laboratory comparison involving four distinct laboratories. The data reflects typical performance characteristics for the analysis of Cimaterol in bovine liver samples.
| Laboratory | Method | Sample Matrix | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Precision (RSD %) |
| Lab A | LC-MS/MS | Bovine Liver | 0.5 | 95 ± 5 | < 10 |
| Lab B | LC-MS/MS | Bovine Liver | 0.2 | 92 ± 8 | < 15 |
| Lab C | GC-MS | Bovine Liver | 1.0 | 88 ± 10 | < 15 |
| Lab D | HPLC-UV | Bovine Liver | 5.0 | 85 ± 12 | < 20 |
Experimental Protocols
The methodologies employed in this simulated inter-laboratory study are detailed below, reflecting common practices in veterinary drug residue analysis.
Sample Preparation and Extraction (LC-MS/MS)
-
Homogenization: A 5-gram sample of bovine liver is homogenized.
-
Hydrolysis: The homogenized sample is subjected to enzymatic hydrolysis to release conjugated Cimaterol residues.
-
Extraction: The hydrolyzed sample is extracted with a suitable organic solvent, such as ethyl acetate, under alkaline conditions.
-
Purification: The extract is purified using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
Instrumental Analysis (LC-MS/MS)
-
Chromatography: Reversed-phase liquid chromatography is performed using a C18 column with a gradient elution program. The mobile phase typically consists of a mixture of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometry: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Cimaterol are monitored for selective and sensitive detection.
Visualizing the Workflow and Pathway
To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.
Determining the Limit of Quantification for Cimaterol: A Comparative Guide
The limit of quantification (LOQ) is a critical performance characteristic of an analytical method, defining the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1][2][3] For researchers, scientists, and drug development professionals, establishing a robust LOQ for compounds like Cimaterol, a β-agonist, is essential for ensuring the safety and efficacy of pharmaceutical products and for monitoring its misuse in livestock.[4][5] This guide provides a comparative overview of LOQ determination for Cimaterol, supported by experimental data and detailed methodologies.
Comparative Limit of Quantification (LOQ) Data
The LOQ of Cimaterol has been determined in various biological matrices using different analytical techniques. The following table summarizes the reported LOQ values for Cimaterol and other related β-agonists, offering a comparative perspective on the sensitivity of various methods.
| Analyte | Matrix | Method | Limit of Quantification (LOQ) |
| Cimaterol | Animal-derived foods (liver, pork, milk, eggs) | LC-MS/MS | 0.5 µg/kg |
| Cimaterol | Bovine liver | LC-MS/MS | 0.08 - 0.3 ppb |
| Cimaterol | Bovine retina | LC-MS/MS | 0.02 - 0.5 ppb |
| Cimaterol | Feeds | Capillary Zone Electrophoresis | Not explicitly stated, detection limit is 0.02 mg/L |
| Cimaterol | Liquids (urine, plasma, blood, bile) | HPLC | Not explicitly stated, detection limit is 0.1 ng/mL |
| Cimaterol | Solids (animal tissues, faeces, feeding-stuffs) | HPLC | Not explicitly stated, detection limit is 0.2 ng/g |
| Clenbuterol | Liver | HPLC-HPTLC | Not explicitly stated, detection limit is 0.5 µg/kg |
| Clenbuterol | Animal-derived foods (liver, pork, milk, eggs) | LC-MS/MS | 0.1 µg/kg |
| Salbutamol | Animal-derived foods (liver, pork, milk, eggs) | LC-MS/MS | 0.1 µg/kg |
| Ractopamine | Animal-derived foods (liver, pork, milk, eggs) | LC-MS/MS | 0.1 µg/kg |
Experimental Protocols for LOQ Determination
The determination of the LOQ for Cimaterol typically involves a series of steps, from sample preparation to instrumental analysis and data evaluation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for this process. The most common approaches are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.
General Workflow for LOQ Determination
Caption: General workflow for the determination of the Limit of Quantification (LOQ).
1. Based on Signal-to-Noise Ratio:
This approach is particularly applicable to analytical procedures that exhibit baseline noise, such as chromatography.
-
Procedure:
-
Analyze a number of blank samples and determine the signal of the background noise.
-
Prepare and analyze samples with known, low concentrations of Cimaterol.
-
The LOQ is generally accepted as the concentration that yields a signal-to-noise ratio of 10:1.
-
2. Based on the Standard Deviation of the Response and the Slope:
This method relies on the statistical analysis of the calibration curve.
-
Formula: LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of regression lines, the standard deviation of blank sample responses, or the residual standard deviation of the regression line.
-
S = the slope of the calibration curve.
-
-
-
Procedure:
-
Construct a calibration curve by analyzing a series of standards at concentrations in the expected LOQ range.
-
Determine the slope of the calibration curve (S).
-
Calculate the standard deviation of the response (σ) using one of the methods mentioned above.
-
Calculate the LOQ using the formula.
-
Detailed Methodologies from Published Studies
Method 1: LC-MS/MS for β-Agonists in Animal-Derived Foods
-
Sample Preparation:
-
A 2 g tissue sample is homogenized and mixed with 10 mL of 0.2 mol/L ammonium (B1175870) acetate (B1210297) (pH 5.2).
-
40 µL of β-glucosidase/arylsulfatase is added for enzymatic digestion.
-
The mixture is vortexed and incubated at 37 °C for 16 hours.
-
-
Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
LOQ Determination: The LOQs for various β-agonists were established, with Cimaterol at 0.5 µg/kg. The method was validated for accuracy and reproducibility.
Method 2: HPLC with Post-Column Derivatization for Cimaterol and Clenbuterol
-
Sample Preparation:
-
Solid samples (tissues, feces, feed): Extracted with dilute acid saturated with ethyl acetate.
-
Liquid samples (urine, plasma, blood, bile): Purified using Chem Elut columns.
-
-
Instrumentation: High-performance liquid chromatography (HPLC) with a Nova-Pak C18 column and post-column derivatization for detection.
-
LOQ Determination: While the specific LOQ is not stated, the detection limits were reported as 0.1 ng/mL for liquids and 0.2 ng/g for solids.
Method 3: Multiresidue Confirmation of β-Agonists by LC-MS/MS
-
Sample Preparation: A mixed-mode cation exchange/reverse phase solid-phase extraction (SPE) is employed.
-
Instrumentation: Reverse phase gradient liquid chromatography with a cyanopropyl-silica phase and tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
LOQ Determination: The estimated LOQ for individual β-agonists ranged from 0.08 to 0.3 ppb in liver and 0.02 to 0.5 ppb in retina.
Conclusion
The determination of a reliable LOQ for Cimaterol is paramount for regulatory compliance and scientific rigor. The choice of analytical method, be it HPLC or the more sensitive LC-MS/MS, significantly influences the achievable LOQ. For researchers and drug development professionals, it is crucial to select a method appropriate for the specific matrix and the required level of sensitivity. The methodologies outlined in this guide, based on established regulatory principles and published scientific literature, provide a solid framework for the validation of analytical procedures for Cimaterol and other β-agonists. Adherence to these protocols ensures the generation of high-quality, defensible data.
References
- 1. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Multiresidue confirmation of beta-agonists in bovine retina and liver using LC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Complex Matrices: A Comparative Guide to Cimaterol-d7 Recovery
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex biological matrices is paramount. Cimaterol-d7, a deuterated stable isotope of the β-agonist cimaterol (B1669034), serves as a critical internal standard in mass spectrometry-based bioanalysis. Its primary role is to compensate for analyte loss during sample preparation and to correct for matrix effects, thereby ensuring the accuracy and precision of quantitative results. While specific recovery data for this compound itself is not extensively reported in scientific literature—as its purpose is to mirror the behavior of the non-labeled analyte—this guide provides a comprehensive overview of recovery studies for cimaterol and other β-agonists where this compound was employed as an internal standard across various sample matrices. This information, coupled with detailed experimental protocols, offers valuable insights into the performance of analytical methods utilizing this internal standard.
The Role of this compound in Bioanalysis
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry.[1][2][3] The underlying principle is that the physicochemical properties of a deuterated standard are nearly identical to its non-deuterated counterpart. Consequently, during sample extraction, cleanup, and analysis, any loss of the target analyte is mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response, analysts can correct for these variations, leading to more reliable and reproducible data.[4] While it is acknowledged that deuterium (B1214612) labeling can sometimes lead to slight differences in retention times or recoveries, the use of such standards is a widely accepted and robust practice in bioanalysis.[1]
Comparative Recovery Data in Various Matrices
The following tables summarize the recovery data for cimaterol and other β-agonists from studies that utilized this compound as an internal standard. The data is organized by the sample matrix, providing a comparative overview of method performance.
Table 1: Recovery in Muscle and Viscera Samples
| Analyte | Spiking Level (µg/kg) | Recovery (%) | Method | Reference |
| Cimaterol | 1.5 | 90.5 - 101.2 | QuEChERS-LC-MS/MS | |
| Cimaterol | 3.0 | 87.6 - 102.5 | QuEChERS-LC-MS/MS | |
| Salbutamol | 1.5 | 92.1 - 100.5 | QuEChERS-LC-MS/MS | |
| Salbutamol | 3.0 | 89.3 - 101.8 | QuEChERS-LC-MS/MS | |
| Ractopamine | 1.5 | 95.7 - 101.1 | QuEChERS-LC-MS/MS | |
| Ractopamine | 3.0 | 91.2 - 102.3 | QuEChERS-LC-MS/MS |
Table 2: Recovery in Urine Samples
| Analyte | Spiking Level (ng/mL) | Recovery (%) | Method | Reference |
| Clenbuterol | 0.5 - 2.0 | 98 - 118 | SPE-LC-MS/MS | |
| Salbutamol | 0.5 - 2.0 | 95 - 115 | SPE-LC-MS/MS | |
| Ractopamine | 0.5 - 2.0 | 97 - 112 | SPE-LC-MS/MS | |
| Terbutaline | 1.0 - 2.0 | 95.3 - 108.4 | SPE-LC-MS/MS |
Table 3: Recovery in Liver Samples
| Analyte | Spiking Level (µg/kg) | Recovery (%) | Method | Reference |
| Clenbuterol | 0.1 | 75 - 120 | SPE-LC-MS/MS | |
| Ractopamine | 0.1 | 75 - 120 | SPE-LC-MS/MS | |
| Salbutamol | 0.1 | 75 - 120 | SPE-LC-MS/MS | |
| Cimaterol | 0.5 | 75 - 120 | SPE-LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are protocols for two common extraction techniques used in the analysis of β-agonists.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Muscle and Viscera
This method is known for its simplicity and high throughput.
-
Sample Homogenization: Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile.
-
Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride.
-
Centrifugation: Vortex vigorously and centrifuge.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a tube containing a mixture of primary secondary amine (PSA) sorbent and C18 silica.
-
Final Preparation: Vortex and centrifuge again. The supernatant is then ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Urine
SPE is a widely used technique for cleaning up complex samples like urine.
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
-
Internal Standard Spiking: Add the this compound internal standard to an aliquot of the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the prepared urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes and the internal standard with a stronger, typically acidic, organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizing Experimental Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: QuEChERS workflow for tissue samples.
Caption: SPE workflow for urine samples.
Conclusion
This compound is an indispensable tool in the bioanalysis of β-agonists, enabling accurate quantification by correcting for recovery losses and matrix effects. While explicit recovery data for this compound is scarce, the consistently high and reproducible recoveries reported for target analytes in its presence underscore its effectiveness. The choice of extraction methodology, whether QuEChERS for its speed and simplicity or SPE for its cleanup efficiency, will depend on the specific matrix and analytical requirements. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for the determination of cimaterol and other β-agonists in various biological samples.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
A Comparative Guide to Internal Standards in Beta-Agonist Analysis: Cimaterol-d7 vs. Clenbuterol-d9
In the quantitative analysis of beta-agonists, particularly in complex biological matrices, the choice of a suitable internal standard is paramount to ensure accuracy and precision. Stable isotope-labeled (SIL) internal standards are the gold standard, as they exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer. This guide provides a comparative overview of two commonly used deuterated internal standards for the analysis of beta-agonists: Cimaterol-d7 and Clenbuterol-d9.
While direct head-to-head comparative studies are limited, this guide synthesizes available data from various validated methods to offer insights into their performance. The selection between this compound and Clenbuterol-d9 often depends on the specific target analytes in a multi-residue method and their structural similarity to the internal standard.
Performance Data
The following tables summarize the performance characteristics of analytical methods utilizing either this compound or Clenbuterol-d9 as an internal standard for the quantification of various beta-agonists in different matrices.
Table 1: Performance of Methods Using this compound as an Internal Standard
| Analyte(s) | Matrix | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Cimaterol (B1669034), Clenbuterol, Ractopamine, Salbutamol, Terbutaline, Tulobuterol, Zilpaterol | Muscle | 90.5 - 101.2 | 1.7 - 7.7 | 1.0 | [1][2] |
| Cimaterol, Clenbuterol, Ractopamine, Salbutamol, Terbutaline, Tulobuterol, Zilpaterol | Viscera | 90.7 - 110.3 | 1.8 - 6.6 | 1.0 | [1][2] |
| Multi-residue β-agonists | Animal Tissue & Urine | Not explicitly stated for individual analytes | Not explicitly stated for individual analytes | Not explicitly stated for individual analytes | [3] |
Table 2: Performance of Methods Using Clenbuterol-d9 as an Internal Standard
| Analyte(s) | Matrix | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Clenbuterol, Ractopamine, Salbutamol | Meat | 80 - 100 | < 10.5 | 0.05 | |
| Clenbuterol | Human Urine | 93.1 - 98.7 | 1.26 - 8.99 | 0.1 ng/mL | |
| 11 β-agonists | Pork | 70 - 115 | Not specified | Not specified | |
| Clenbuterol, Salbutamol, Ractopamine | Pork | > 90 | 4.12 - 8.65 | 0.1 - 1.0 | |
| Multi-residue β-agonists | Muscle & Viscera | 87.6 - 102.5 | 3.1 - 6.4 | 1.0 |
Experimental Protocols
The methodologies outlined below are representative of the analytical workflows where this compound and Clenbuterol-d9 are employed as internal standards.
Protocol 1: Multi-residue Analysis of β-agonists in Muscle and Viscera using QuEChERS and LC-MS/MS
This method is applicable for the simultaneous determination of seven β-agonists, including cimaterol and clenbuterol, using their corresponding deuterated internal standards (this compound and Clenbuterol-d9).
-
Sample Preparation:
-
Homogenize 2 g of tissue sample.
-
Add the internal standard mix (including this compound and Clenbuterol-d9).
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile (B52724) and a salt mixture.
-
Centrifuge and collect the supernatant.
-
The extract is then cleaned up using a dispersive solid-phase extraction (d-SPE) step.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. The mobile phase typically consists of water with formic acid and methanol (B129727) or acetonitrile.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard.
-
Protocol 2: Determination of Clenbuterol in Meat using UPLC-MS/MS
This method focuses on the analysis of common beta-agonists in meat products, utilizing Clenbuterol-d9 as an internal standard.
-
Sample Preparation:
-
Weigh 5 g of homogenized meat sample.
-
Spike with the internal standard solution (Clenbuterol-d9).
-
Perform enzymatic hydrolysis to release conjugated forms of the analytes.
-
Carry out protein precipitation and liquid-liquid extraction.
-
Clean up the extract using solid-phase extraction (SPE).
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a UPLC system with a suitable column (e.g., ACQUITY UPLC HSS T3) for rapid separation.
-
Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer with MRM mode.
-
Visualizations
Beta-2 Adrenergic Receptor Signaling Pathway
Cimaterol and Clenbuterol are beta-2 adrenergic receptor agonists. Their primary mechanism of action involves binding to and activating these receptors, leading to a cascade of intracellular events.
Caption: Canonical signaling pathway of beta-2 adrenergic receptor agonists.
General Experimental Workflow for Beta-Agonist Analysis
The following diagram illustrates a typical workflow for the analysis of beta-agonists in biological samples using an internal standard.
References
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for Cimaterol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Cimaterol, a beta-agonist used as a veterinary drug and illicitly as a growth promoter in livestock. The selection of an appropriate analytical technique is paramount for accurate and reliable quantification in various biological matrices. This document outlines the experimental protocols and performance data for both methodologies to aid researchers in making informed decisions for their specific analytical needs.
Experimental Protocols
A detailed description of the methodologies for both LC-MS/MS and GC-MS is provided below. The LC-MS/MS protocol is specific for Cimaterol, while the GC-MS protocol is based on a validated method for the structurally similar beta-agonist, Clenbuterol (B1669167), and is presented as a representative method due to the limited availability of a complete, validated GC-MS method for Cimaterol in the public domain.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is adapted from a multi-residue analysis of beta-agonists in animal tissues.
1. Sample Preparation:
-
Homogenization: Weigh 5 grams of tissue sample into a centrifuge tube.
-
Extraction: Add a suitable extraction solvent (e.g., acetonitrile) and homogenize.
-
Salting Out: Add salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the organic layer.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
2. UPLC-MS/MS Instrumental Analysis:
-
UPLC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For Cimaterol, an in-source fragment at m/z 202.1 is selected as the precursor ion.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (adapted for Clenbuterol)
This protocol requires a derivatization step to improve the volatility and thermal stability of the analyte.
1. Sample Preparation:
-
Extraction: Extract the analyte from the biological matrix (e.g., plasma, urine) using a suitable solvent.[2]
-
Derivatization: This is a critical step for GC-MS analysis of polar compounds like beta-agonists.[3] A common derivatizing agent for Clenbuterol is trimethylboroxine.[2] The sample extract is evaporated to dryness, and the derivatizing reagent is added and heated to form a less polar and more volatile derivative.
-
Clean-up: A solid-phase extraction (SPE) step may be necessary to remove interfering substances.
2. GC-MS Instrumental Analysis:
-
GC System: An Agilent 6890N gas chromatograph or equivalent.
-
Column: A capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient is used to ensure good chromatographic separation.
-
MS System: A mass selective detector operating in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for the LC-MS/MS analysis of Cimaterol and a representative GC-MS method for Clenbuterol.
Table 1: LC-MS/MS Method Validation Data for Cimaterol
| Parameter | Performance |
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) | 1 ppb |
| Average Recovery | 70% - 120% |
| Precision (RSD) | < 10% |
Data sourced from a multi-residue analysis of β-agonists.[4]
Table 2: GC-MS Method Validation Data for Clenbuterol (as a proxy for Cimaterol)
| Parameter | Plasma | Urine |
| Linearity (r²) | 0.997 - 1.000 | 0.997 - 1.000 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/µL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.7 ng/µL |
| Recovery | 89% - 101% | 91% - 95% |
| Precision (Within-run & Between-run) | High reliability and reproducibility | High reliability and reproducibility |
Data from a validated GC-MS method for Clenbuterol.
Methodology Workflows
References
- 1. lcms.cz [lcms.cz]
- 2. Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Uncertainty Measurement in Cimaterol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Cimaterol (B1669034), a beta-adrenergic agonist. It focuses on the critical aspect of measurement uncertainty, offering supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique for specific research, development, and monitoring needs.
Cimaterol's ability to promote lean muscle growth has led to its use in livestock and, consequently, to the need for sensitive and reliable detection methods to ensure food safety and fair trade. The accuracy of these methods is paramount, and a thorough understanding of their associated measurement uncertainty is essential for the correct interpretation of results.
Comparison of Analytical Methods for Cimaterol Quantification
The choice of an analytical method for Cimaterol quantification depends on various factors, including the matrix (e.g., urine, liver, retina, animal feed), the required limit of detection, and the desired level of confidence in the measurement. This guide compares two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS (in Bovine Retina)[1] | HPLC-HPTLC (in Liver)[2] |
| Analyte | Cimaterol | Cimaterol |
| Matrix | Bovine Retina | Liver |
| Detection Limit | 2.0 ng/g[1] | 0.25 µg/kg[2] |
| Recovery | 87%[1] | 55-60% |
| Precision (CV%) | 8.6% | Not Reported |
| Correlation Coefficient (r²) | 0.9999 | Not Reported |
Table 1: Performance Characteristics of Different Analytical Methods for Cimaterol Quantification
Understanding Measurement Uncertainty
Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It provides a quantitative indication of the quality of a measurement result. A complete uncertainty budget considers all potential sources of error in the analytical process, from sample preparation to final measurement.
A detailed uncertainty budget for an analytical method would typically include contributions from:
-
Sample Preparation: Homogenization, extraction efficiency, and potential for contamination.
-
Calibration Standards: Purity of the reference material and accuracy of the standard solution concentrations.
-
Instrumentation: Repeatability and bias of the analytical instrument.
-
Method Trueness: Systematic errors inherent to the analytical procedure, often assessed through recovery studies.
-
Method Precision: Random errors, evaluated through replicate measurements.
Experimental Protocols
Quantification of Cimaterol in Bovine Retina by LC-MS/MS
This method is highly sensitive and specific, making it suitable for residue analysis in complex biological matrices.
Sample Preparation:
-
Homogenize bovine retina tissue in an alkaline buffer.
-
Spike the homogenate with known concentrations of Cimaterol and internal standards (e.g., d6-salbutamol and d6-clenbuterol).
-
Incubate the mixture with a protease enzyme to release protein-bound analytes.
-
Adjust the pH to alkaline and perform a liquid-liquid extraction with isobutanol.
-
Dissolve the extract in water and clean it up using a clenbuterol (B1669167) immunoaffinity column.
-
Elute the analytes from the column.
LC-MS/MS Analysis:
-
Inject the eluted sample into a Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Separate Cimaterol from other components on a C18 column using a mobile phase of acetic acid-methanol.
-
Detect and quantify Cimaterol using electrospray ionization (ESI) in single-reaction monitoring mode.
Quantification of Cimaterol in Liver by HPLC-HPTLC
This method provides a cost-effective alternative for screening and quantification, with confirmation by a secondary technique.
Sample Preparation:
-
Perform an extraction of Cimaterol from liver tissue.
-
Clean up the extract using Baker-spe C-18 solid-phase extraction columns.
-
Elute the Cimaterol with methanol.
HPLC Analysis:
-
Inject the purified extract into an HPLC system.
-
Separate Cimaterol on an RP-Select B (5 microns) column.
-
Quantify using a post-column reaction procedure.
HPTLC Confirmation:
-
Spot the positive samples onto a High-Performance Thin-Layer Chromatography (HPTLC) plate.
-
Develop the plate and visualize the Cimaterol spot for confirmation. The sensitivity of HPTLC is comparable to the HPLC method.
Mechanism of Action and Signaling Pathway
Cimaterol exerts its effects by acting as an agonist for beta-adrenergic receptors, primarily the beta-2 subtype. This interaction triggers a cascade of intracellular events leading to increased protein synthesis and decreased fat deposition.
Experimental Workflow for Cimaterol Analysis
Caption: A generalized workflow for the quantification of Cimaterol in biological samples.
Cimaterol Signaling Pathway
Cimaterol binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to increased protein synthesis in skeletal muscle.
Caption: The signaling pathway of Cimaterol leading to increased protein synthesis.
References
Safety Operating Guide
Proper Disposal of Cimaterol-d7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Cimaterol-d7, a deuterated analog of the β-adrenergic agonist Cimaterol (B1669034), used as an internal standard in analytical testing. Adherence to these guidelines will mitigate risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous and requires careful handling.
Key Hazards:
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
This compound Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 1228182-44-2 | [1][2] |
| Chemical Formula | C₁₂H₁₀D₇N₃O | [2] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2A, Skin Sensitization 1 | |
| Primary Disposal Route | Hazardous Chemical Waste Stream | General Laboratory Waste Guidelines |
| Secondary Disposal | Licensed Waste Contractor | Institutional Policy Dependent |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general guidelines for the disposal of hazardous chemical waste.
1. Waste Classification and Segregation:
-
Hazardous Waste: Treat all this compound, including pure compound, contaminated materials (e.g., pipette tips, vials, gloves), and solutions, as hazardous chemical waste.
-
Do Not Dispose in Standard Trash or Drains: Improper disposal can lead to environmental contamination and regulatory penalties.
-
Segregate Waste: Keep this compound waste separate from other waste streams to avoid accidental reactions.
2. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid. The original manufacturer's container can be used if it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Secondary Containment: Place the sealed primary waste container into a larger, durable, and leak-proof secondary container.
3. Waste Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Safe Storage: Ensure the storage area is well-ventilated and away from incompatible materials.
4. Disposal Request and Pickup:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the EHS department or a contracted waste disposal service.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of cimaterol in biological samples by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The disposal procedures outlined above apply to the waste generated from these analytical methods, including leftover standard solutions and contaminated consumables.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cimaterol-d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cimaterol-d7, a deuterated internal standard used in the quantification of the β-adrenergic agonist, cimaterol (B1669034). Adherence to these procedural, step-by-step guidelines will help mitigate risks and ensure safe operational workflow and disposal.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance and should be handled with care.[1][2] It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[1][2]
Hazard Identification and Classification:
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | GHS07 | Warning |
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound.[3]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.
-
Hand Protection: Wear two pairs of powder-free nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.
-
Body Protection: A disposable, solid-front gown with tight-fitting cuffs is necessary and should be worn over standard lab attire.
-
Respiratory Protection: When handling the powder outside of a containment system like a glove box, a properly fitted N95 (US) or higher-rated respirator is required.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to mitigate exposure risks. The following step-by-step procedures cover the entire workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry and well-ventilated area. The recommended storage temperature is -20°C.
2. Handling and Weighing:
-
All handling of this compound powder must occur in a designated area with restricted access, such as a chemical fume hood, a ventilated balance safety enclosure, or a glove box.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid prolonged or repeated exposure.
3. Solution Preparation:
-
This compound is soluble in organic solvents such as methanol (B129727), DMSO, and dimethyl formamide.
-
When dissolving the solid, do so in a fume hood and use an inert gas to purge the solvent of choice.
4. Use in Experiments:
-
This compound is intended for use as an internal standard for the quantification of cimaterol by GC- or LC-MS.
-
Follow established and validated experimental protocols.
5. Decontamination and Cleaning:
-
After handling, thoroughly wash all surfaces and equipment that may have come into contact with the substance.
-
Wash hands thoroughly after handling.
6. Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not let the product enter drains. Contaminated packaging should be disposed of in the same manner as the product.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move the person into fresh air.
Spill Response:
In the event of a spill, follow a structured response plan to ensure safety and minimize contamination.
Caption: Workflow for responding to a this compound spill.
Experimental Protocol: Quantification of Cimaterol in Bovine Urine using LC-MS/MS
The following is a representative methodology for the use of this compound as an internal standard in the analysis of cimaterol in biological matrices.
1. Objective: To quantify the concentration of cimaterol in bovine urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard to correct for matrix effects and procedural losses.
2. Materials and Reagents:
-
Cimaterol analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid-phase extraction (SPE) cartridges
-
Bovine urine samples
3. Standard Solution Preparation:
-
Prepare stock solutions of both cimaterol and this compound in methanol.
-
Create a series of working standard solutions of cimaterol at different concentrations.
-
Prepare a working internal standard solution of this compound.
4. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To a known volume of urine, add a specific amount of the this compound internal standard solution.
-
The samples may undergo enzymatic digestion to release any conjugated forms of cimaterol.
-
Perform a liquid-liquid extraction or a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Evaporate the final extract to dryness and reconstitute it in a suitable mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify cimaterol and this compound. This involves monitoring specific precursor-to-product ion transitions for each compound.
-
6. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of cimaterol to the peak area of this compound against the concentration of the cimaterol standards.
-
Determine the concentration of cimaterol in the unknown urine samples by interpolating their peak area ratios from the calibration curve.
This detailed guide serves as a foundational resource for the safe and effective handling of this compound in a research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before commencing any work.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of beta-agonist residues in bovine urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
